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Core Science & Biosynthesis

Foundational

Unveiling Inter-Kingdom Signaling: The Discovery and Historical Significance of N-(3-oxododecanoyl)-D-homoserine lactone

Executive Summary The discovery of quorum sensing (QS) fundamentally shifted our understanding of microbiology, revealing that bacteria communicate and coordinate group behaviors using small diffusible molecules. In Pseu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of quorum sensing (QS) fundamentally shifted our understanding of microbiology, revealing that bacteria communicate and coordinate group behaviors using small diffusible molecules. In Pseudomonas aeruginosa, the canonical autoinducer is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). However, as research expanded into how these bacterial signals modulate mammalian host immune systems—a phenomenon known as inter-kingdom signaling—a critical scientific hurdle emerged: distinguishing true receptor-mediated host responses from non-specific lipotoxicity caused by the molecule's long acyl chain.

To solve this, chemical biologists synthesized the unnatural enantiomer, N-(3-oxododecanoyl)-D-homoserine lactone (the D-isomer). This technical guide explores the history, chemical synthesis, and profound mechanistic insights derived from the D-isomer, detailing how this synthetic probe became the gold-standard negative control that proved mammalian host cells possess stereospecific receptors for bacterial communication molecules.

Introduction: The Quorum Sensing Paradigm

Pseudomonas aeruginosa relies on a hierarchical QS network to regulate virulence factors, biofilm formation, and antibiotic resistance[1]. At the apex of this hierarchy is the LasI/LasR system. The synthase LasI produces the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone, which binds to the cytoplasmic transcription factor LasR.

In the early 2000s, researchers discovered that 3-oxo-C12-HSL does not merely stay within the bacterial community; it actively crosses into mammalian host cells, inducing apoptosis, altering calcium flux, and modulating pro- and anti-inflammatory cytokines (such as IL-6 and IL-10)[1],[2]. However, skeptics argued that the observed host cell apoptosis and MAPK p38 phosphorylation might simply be an artifact of the highly lipophilic 12-carbon acyl chain acting as a detergent on mammalian cell membranes. A rigorous chemical tool was required to prove causality.

The Genesis of the D-Isomer: Stereochemistry and Chemical Synthesis

To decouple specific receptor activation from non-specific membrane disruption, researchers synthesized N-(3-oxododecanoyl)-D-homoserine lactone (PubChem CID: 24898468)[3].

Chemically, the natural L-isomer possesses a (3S) configuration at the chiral center of the homoserine lactone ring. The synthetic D-isomer features a (3R) configuration (IUPAC: 3-oxo-N-[(3R)-2-oxooxolan-3-yl]dodecanamide)[3]. Because enantiomers possess identical physicochemical properties (lipophilicity, molecular weight, and solubility) but differ only in their 3D spatial arrangement, the D-isomer served as the perfect probe. If host cell modulation was merely a lipotoxic artifact, both the L- and D-isomers would yield identical biological responses. If the response was receptor-mediated, the host cell would exhibit stereospecificity.

Mechanistic Insights: Decoupling Bacterial Virulence from Host Immunomodulation

The introduction of the D-isomer yielded groundbreaking mechanistic insights into inter-kingdom signaling:

  • Bacterial Receptor Specificity (LasR): The D-isomer completely fails to activate the bacterial LasR receptor. This proved that the LasR ligand-binding pocket has an absolute stereochemical requirement for the L-lactone ring[4].

  • Mammalian Receptor Specificity: In landmark studies, researchers demonstrated that while the natural L-isomer induced robust MAPK p38 phosphorylation and apoptosis in mammalian cells, the synthetic D-isomer was entirely inactive ()[5]. This confirmed that mammalian cells detect bacterial presence via specific pattern recognition receptors (later identified as bitter taste receptors like T2R38 and the GTPase-activating protein IQGAP1) rather than generic lipid interactions[5].

  • Fungal Inter-Kingdom Signaling: The stereospecificity extends beyond mammals. The L-isomer elicits a massive stress response (Hsp12 expression) in the yeast Saccharomyces cerevisiae, whereas the D-isomer elicits no response, proving that fungi have also evolved highly specific mechanisms to eavesdrop on bacterial chatter ()[6].

Signaling Pathway Visualization

The following diagram illustrates the stereoselective divergence of the L- and D-isomers across bacterial and mammalian systems.

G L_isomer N-(3-oxododecanoyl)- L-homoserine lactone (Natural) LasR Bacterial LasR Receptor L_isomer->LasR High Affinity HostRec Mammalian Receptors (e.g., T2R38, IQGAP1) L_isomer->HostRec Modulates D_isomer N-(3-oxododecanoyl)- D-homoserine lactone (Synthetic) D_isomer->LasR No Binding D_isomer->HostRec No Activation NoEffect No Activation (Negative Control) D_isomer->NoEffect Virulence Virulence Factor Expression LasR->Virulence Apoptosis Apoptosis & Immunomodulation HostRec->Apoptosis

Caption: Stereoselective signaling pathways of 3-oxo-C12-HSL enantiomers in inter-kingdom communication.

Experimental Methodologies

To ensure experimental trustworthiness and reproducibility, the following self-validating protocols utilize the D-isomer to establish causality in inter-kingdom signaling.

Protocol 1: LasR Reporter Assay (Bacterial Stereospecificity)

Objective: Validate the absolute stereochemical requirement of the LasR receptor. Rationale: Using a P. aeruginosa PAO-JP2 mutant (ΔlasI/ΔrhlI) eliminates endogenous autoinducer production. This ensures that any luminescent signal is strictly derived from the exogenously applied synthetic enantiomer, removing background noise.

  • Strain Preparation: Culture P. aeruginosa PAO-JP2 harboring a lasB-luxCDABE reporter plasmid overnight in LB medium supplemented with carbenicillin.

  • Compound Dilution: Prepare serial dilutions (1 nM to 100 μM) of the L-isomer and the D-isomer in DMSO.

  • Inoculation: Dilute the overnight culture to an OD600 of 0.1 in fresh medium and dispense into a 96-well opaque microtiter plate.

  • Induction: Spike the wells with the respective enantiomer dilutions (maintain final DMSO concentration <1% to prevent solvent toxicity).

  • Measurement: Incubate at 37°C and measure bioluminescence and OD600 simultaneously over 6 hours.

  • Interpretation: The L-isomer will yield a robust dose-dependent curve (EC50 ~40 nM), whereas the D-isomer will remain at baseline, validating LasR's strict requirement for the L-homoserine lactone ring[4].

Protocol 2: Mammalian Cell Calcium Flux Assay (Host Receptor Specificity)

Objective: Determine if host cell immunomodulation is receptor-mediated or a result of non-specific lipid membrane integration. Rationale: The 12-carbon acyl chain is highly lipophilic. If the D-isomer induces calcium flux similarly to the L-isomer, the effect is lipotoxic. If the D-isomer fails, the host response is stereospecific and receptor-mediated[2].

  • Cell Culture: Seed human neutrophils or Caco-2 cells in a 96-well clear-bottom black plate and incubate until 80% confluent.

  • Dye Loading: Wash cells and load with the calcium-sensitive fluorophore Fluo-4 AM (3 μM) in Hank's Balanced Salt Solution (HBSS) for 30 minutes at 37°C.

  • Baseline Acquisition: Read baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 20 seconds using a kinetic microplate reader.

  • Stimulation: Inject 50 μM of either the L-isomer or D-isomer directly into the wells.

  • Kinetic Measurement: Record fluorescence continuously for 3 minutes.

  • Interpretation: The L-isomer triggers a rapid, transient spike in intracellular calcium, while the D-isomer fails to elicit a response, proving that mammalian inter-kingdom sensing relies on stereospecific GPCR recognition.

Quantitative Data Summary

The table below summarizes the differential activities of the natural autoinducer versus the synthetic D-isomer, highlighting how this molecule serves as an indispensable tool in chemical biology.

Biological Target / AssayN-(3-oxododecanoyl)-L-HSL (Natural)N-(3-oxododecanoyl)-D-HSL (Synthetic)Mechanistic Implication
Bacterial LasR Activation High (Agonist, EC50 ~40 nM)None (Inactive)LasR binding pocket is highly stereoselective for the (3S) configuration.
Host Calcium Flux (T2R38) Rapid InductionNo InductionHost GPCRs recognize the specific spatial arrangement of the lactone ring.
MAPK p38 Phosphorylation Strong InductionWeak/NoneInflammatory modulation in host cells is a receptor-driven event, not lipotoxicity.
Yeast Stress Response (Hsp12) Highly InducedBaselineInter-kingdom signaling extends to fungi, requiring strict stereochemical fidelity.

Future Perspectives in Drug Development

The discovery that the D-isomer is biologically inactive in both bacterial virulence pathways and mammalian inflammatory pathways has profound implications for drug development. By mapping the structure-activity relationship (SAR) of the D-isomer and other synthetic analogues, pharmaceutical researchers are currently designing novel immunosuppressive agents. The goal is to create synthetic compounds that retain the potent anti-inflammatory properties of the natural L-isomer (such as downregulating TNF-α) without inadvertently triggering P. aeruginosa virulence via LasR activation ()[4].

Ultimately, N-(3-oxododecanoyl)-D-homoserine lactone stands as a testament to the power of stereochemistry in unraveling the complex, invisible dialogues between pathogens and their hosts.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24898468, N-(3-oxododecanoyl)-D-homoserine lactone." PubChem. Available at:[Link]

  • Kravchenko, V. V., et al. (2006). "N-(3-oxo-acyl)homoserine lactones signal cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways." Journal of Biological Chemistry, 281(39), 28822-28829. Available at:[Link]

  • Delago, A., et al. (2021). "A Bacterial Quorum Sensing Molecule Elicits a General Stress Response in Saccharomyces cerevisiae." Frontiers in Microbiology, 12, 632658. Available at:[Link]

  • Li, L., et al. (2011). "Immunosuppressive but Non-LasR-Inducing Analogues of the Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)-L-homoserine Lactone." Journal of Medicinal Chemistry, 54(8), 2811–2822. Available at:[Link]

  • Mayer, M. L., et al. (2011). "The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells." PLoS ONE, 6(1), e16246. Available at:[Link]

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Exploratory

Decoding the 3-oxo-C12-HSL Axis: Mechanistic Insights and Experimental Paradigms in Pseudomonas aeruginosa Quorum Sensing

Executive Summary Pseudomonas aeruginosa utilizes a highly intricate, hierarchically organized quorum sensing (QS) network to coordinate virulence, biofilm formation, and host immune evasion. At the apex of this hierarch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pseudomonas aeruginosa utilizes a highly intricate, hierarchically organized quorum sensing (QS) network to coordinate virulence, biofilm formation, and host immune evasion. At the apex of this hierarchy sits the LasI/LasR system[1]. The successful colonization of host tissues by P. aeruginosa relies heavily on its ability to synthesize and respond to the master autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)[2]. This whitepaper provides an in-depth technical breakdown of the 3-oxo-C12-HSL signaling axis, detailing the molecular thresholds of activation, self-validating experimental methodologies for drug screening, and the rational design of quorum sensing inhibitors (QSIs).

Mechanistic Framework of the LasI/LasR Circuit

The QS cascade is initiated by the synthase LasI, which catalyzes the production of 3-oxo-C12-HSL. This amphiphilic signaling molecule diffuses across the bacterial envelope into the extracellular environment[2].

Upon reaching a critical population density—and consequently, a threshold concentration of the autoinducer—3-oxo-C12-HSL binds to the cytoplasmic transcriptional regulator LasR. This binding event induces a conformational change that promotes receptor dimerization and subsequent binding to specific promoter regions on the bacterial chromosome. The active LasR:3-oxo-C12-HSL complex triggers a positive feedback loop by upregulating lasI transcription[2]. Crucially, it also activates downstream QS circuits, including the Rhl (C4-HSL) and PQS (Pseudomonas quinolone signal) systems, demonstrating that 3-oxo-C12-HSL is the dominant signal required to initiate the entire QS response[1].

LasPathway LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes Complex LasR:3-oxo-C12-HSL Active Complex AHL->Complex Binds LasR LasR Receptor LasR->Complex Binds Complex->LasI Positive Feedback Loop TargetGenes Virulence Factors (lasB, toxA, rhlR) Complex->TargetGenes Activates Transcription QslA QslA (Anti-activator) QslA->LasR Inhibits binding

Fig 1. The LasI/LasR quorum sensing circuit and QslA modulation in P. aeruginosa.

Defining the Activation Threshold: The Role of QslA

A fundamental question in QS dynamics is how bacteria prevent premature activation of virulence genes at low cell densities. The threshold for the 3-oxo-C12-HSL response is tightly governed by the anti-activator protein QslA[3]. QslA physically interacts with LasR, preventing it from binding to its target promoters. In null mutants lacking qslA, the QS system is activated by nine times less 3-oxo-C12-HSL than in wild-type strains[3]. This interaction represents a vital checkpoint, ensuring that the metabolic burden of virulence factor production is only incurred when the population density guarantees a strategic advantage.

Quantitative Dynamics of the Las System

To rationally design inhibitors or reporter assays, application scientists must understand the quantitative baseline of the Las system. The table below summarizes critical parameters associated with 3-oxo-C12-HSL signaling.

ParameterValue / CharacteristicBiological & Experimental Significance
Primary Autoinducer 3-oxo-C12-HSLMaster signal for LasR activation and PQS initiation[1].
Standard Assay Concentration 100 nMExogenous concentration used to fully stimulate LasR in lasI mutant reporter assays[4].
QslA Modulation Factor 9-fold reductionAbsence of QslA lowers the 3-oxo-C12-HSL threshold required for QS activation by 9x[3].
Pyocyanin Absorbance Peak 520 nm (Acidic Phase)Quantitative phenotypic readout for downstream LasR/RhlR pathway activation.

Self-Validating Experimental Methodologies

Robust assay design requires built-in controls to distinguish true quorum sensing inhibition (QSI) from generalized cytotoxicity. A self-validating system employs a primary molecular readout coupled with an orthogonal phenotypic validation.

Workflow Inoculation 1. Inoculate Reporter Strain (e.g., PAO-JP2-luxCDABE) Treatment 2. Add 3-oxo-C12-HSL & Test Inhibitor Inoculation->Treatment Incubation 3. Incubate 18-24h at 37°C Treatment->Incubation Measurement 4. Measure Bioluminescence & OD600 Incubation->Measurement Validation 5. Pyocyanin Extraction (Orthogonal Validation) Measurement->Validation

Fig 2. Self-validating experimental workflow for evaluating LasR antagonists.

Protocol 1: Bioluminescence Reporter Assay (Molecular Readout)

Objective: Quantify LasR antagonism using a lasI/rhlI double mutant reporter strain (e.g., PAO-JP2-luxCDABE)[4]. Causality (The "Why"): Utilizing a double mutant (PAO-JP2) eliminates endogenous autoinducer production. This ensures that the bioluminescent signal is strictly a function of the exogenously added 3-oxo-C12-HSL and the test compound, preventing background noise from confounding the data[4].

  • Inoculation: Grow the PAO-JP2-luxCDABE starter culture in Luria-Bertani (LB) broth supplemented with appropriate antibiotics (e.g., 300 μg/mL trimethoprim) for 24 hours at 37°C[4].

  • Standardization: Dilute the culture (typically 1:5) in fresh LB to ensure cells are in the early exponential growth phase[4].

  • Induction & Treatment: Aliquot the culture into a 96-well white/clear bottom microtiter plate. Add 3-oxo-C12-HSL to a final concentration of 100 nM to uniformly activate LasR[4]. Concurrently, add the test QSI compounds at varying concentrations. Maintain DMSO vehicle controls below 0.5% (v/v) to prevent solvent toxicity[4].

  • Incubation & Measurement: Incubate at 37°C. Measure both bioluminescence (CPS/RLU) and optical density (OD600) simultaneously over 18-24 hours.

  • Data Normalization (Critical Step): Divide the bioluminescence value by the OD600 value. Why? This normalizes the reporter signal to cell density, definitively proving whether a drop in signal is due to targeted LasR inhibition or simply because the test compound killed the bacteria.

Protocol 2: Pyocyanin Extraction (Phenotypic Validation)

Objective: Confirm that molecular LasR inhibition translates to the suppression of downstream virulence factors. Causality (The "Why"): Pyocyanin is a redox-active phenazine whose production is heavily dependent on the Las/Rhl cascade. Its unique acid-base properties allow for highly specific liquid-liquid extraction, providing a clean, interference-free absorbance reading.

  • Cultivation: Grow wild-type P. aeruginosa (e.g., PAO1) in LB broth with and without the validated QSI at 37°C for 24 hours.

  • Primary Extraction: Centrifuge to isolate the cell-free supernatant. Mix 5 mL of supernatant with 3 mL of chloroform. Why? Pyocyanin in its neutral state partitions into the organic chloroform layer, leaving water-soluble contaminants behind.

  • Acidification: Transfer the blue chloroform layer to a fresh tube and extract with 1 mL of 0.2 N HCl. Why? The acid protonates pyocyanin, making it highly polar. It migrates into the upper aqueous phase, shifting color from blue to pink.

  • Quantification: Extract the pink aqueous layer and measure absorbance at 520 nm. Calculate the percentage of inhibition relative to the untreated control.

Therapeutic Implications: Next-Generation Drug Development

The rise of multidrug-resistant P. aeruginosa necessitates antivirulence strategies that disarm pathogens without exerting the selective survival pressure that drives antibiotic resistance. The 3-oxo-C12-HSL axis presents two primary pharmacological targets:

  • Receptor Antagonism: Designing non-native ligands that competitively or irreversibly bind the LasR pocket without inducing the active conformation required for DNA binding.

  • Enzymatic Synthesis Inhibition: Targeting the fatty acid synthesis pathway that supplies the acyl tail of the autoinducer. Mutational studies have revealed that FabI (an enoyl-acyl carrier protein reductase) plays a significant role in the synthesis of 3-oxo-C12-HSL[5]. When the fabI gene is mutated, the production of 3-oxo-C12-HSL is severely decreased[5]. Inhibiting FabI chokes off the supply of the autoinducer at its source, presenting a highly viable, yet underexplored avenue for QSI development[5].

References[2] Title: Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR | Source: asm.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUDQ_IzNIb6T7HGMnOSHlYjR_r73zPo3AerQmtqQn0nkVRWa_8rZfJTntwKmYLUCXxC-Fuch89LLV1qmgwq2VFXg1VsWdemPrYQX7Doo11DVnGX6sqrny-Bm1hARqlqyHoyjxkxENiY0XXl1Ha[1] Title: Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa | Source: pnas.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV3HEzWa8YReO17I8TRHUn_k4rrAM-tQ_15A-lXN0LrVTP7mtJ44P6Dz0PGFs4zk5rc0fGf8y29kvwURHjL7cNuaW2zo4Hoc6P1W7-MISwZBa336Bv7Ttk8unuYBNNYW5xrPY2jbcKlZsO9D3hqHee[5] Title: Designing quorum sensing inhibitors of Pseudomonas aeruginosa utilizing FabI: an enzymic drug target from fatty acid synthesis pathway | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMKreWfzNDWOUo7EPnWYc6BOccw9799RY-fdH17lzGTraxzhc6CWnk5FEALD1YO0KAR_Zs5fXOF9HvgVbWxZBCeEj0W3gJa5Qsh7ApeoOPAOf6HoPSZi0MgYxDfLCOvBksCix1og-lpJLrwe0=[3] Title: Anti-activator QslA Defines the Quorum Sensing Threshold and Response in Pseudomonas Aeruginosa | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElv0DTYw8UADEUAgtPwIN2rjpTL8r1Z82fDaA-pUOwdWlzG7ZDQJ4PG9X5brK7WBkiCw-dOL1qrfYoYzYmfvMoVIoUxVk_ZMN-WEr4jjoiKBGZW0ZdHhmj69B4ldeUFL1UhNpq[4] Title: Pseudomonas aeruginosa quorum sensing and biofilm attenuation by a di-hydroxy derivative of piperlongumine (PL-18) | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQH1SycN5NKj8m1jq7p-eWlSIGKWXptmX85-3ZfQLVJD6Ola2HJlNM-wmL9VmBXMbQwigpmljFuICII1rupGurjCFTj3DP7sHbT49aGM4YlT4OKvBCG71nnvyX-BxOEY7g1IOuX_P_EgTXvvZy

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Foundational

An In-Depth Technical Guide to N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) Biosynthesis and Genetic Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist Foreword: Beyond Simple Signaling N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Foreword: Beyond Simple Signaling

N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) is more than a simple signaling molecule; it is the cornerstone of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[1][2] This molecule governs the expression of a vast arsenal of virulence factors and behaviors, including biofilm formation and host immune modulation, making it a critical factor in the bacterium's pathogenic success.[1][3][4] Understanding the intricate network that controls its synthesis is paramount for developing novel anti-virulence strategies that disarm the pathogen rather than kill it, a promising approach to circumventing antibiotic resistance.[3][4] This guide moves beyond a textbook overview to provide a field-proven, in-depth analysis of the biosynthetic pathway of 3O-C12-HSL and the multi-layered genetic circuitry that dictates its production. We will explore the core enzymatic reaction, the canonical LasR/I feedback loop, and the complex web of global regulators that fine-tune this critical signaling pathway, providing both the mechanistic "what" and the experimental "how."

The Core Biosynthetic Pathway: The Role of LasI

The synthesis of 3O-C12-HSL is catalyzed by the LuxI-type synthase, LasI.[5][6] This enzyme utilizes two primary substrates from central metabolism: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and a 3-oxododecanoyl acyl chain, which is supplied by an acyl-acyl carrier protein (acyl-ACP). The LasI synthase facilitates the acylation of SAM, followed by an intramolecular cyclization and lactonization, releasing the final 3O-C12-HSL molecule. This enzymatic process is the fundamental production point of the entire signaling cascade.

The Canonical Regulatory Circuit: The LasR-LasI Positive Feedback Loop

The genetic regulation of 3O-C12-HSL synthesis is centered around a classic autoinduction mechanism involving the transcriptional regulator LasR.[5][6][7]

  • Basal Expression: At low cell densities, the lasI gene is expressed at a low, basal level, leading to a slow accumulation of 3O-C12-HSL in the environment.

  • Signal Binding and Activation: As the bacterial population grows, the extracellular concentration of 3O-C12-HSL reaches a critical threshold. The lipophilic nature of the molecule allows it to diffuse across the cell membrane and bind to its cognate cytoplasmic receptor, the LasR protein.[3] This binding event is believed to stabilize the LasR protein and promote its dimerization.[8][9]

  • Transcriptional Activation: The 3O-C12-HSL/LasR complex functions as a transcriptional activator. It binds to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[8][9] Crucially, one of its primary targets is the promoter of the lasI gene itself.[5][6]

  • Positive Feedback: This activation of lasI transcription dramatically increases the production of the LasI synthase, leading to a rapid, exponential increase in 3O-C12-HSL synthesis.[7][10] This positive feedback loop ensures a synchronized, population-wide switch into the quorum sensing-activated state.

LasR_LasI_Feedback_Loop cluster_cell P. aeruginosa Cell LasR LasR (Inactive) LasR_active LasR-3O-C12-HSL (Active Dimer) LasI_gene lasI gene LasR_active->LasI_gene Activates Transcription (+) LasI_protein LasI Synthase LasI_gene->LasI_protein Transcription & Translation AHL_internal 3O-C12-HSL LasI_protein->AHL_internal Biosynthesis Substrates SAM + 3-oxo-dodecanoyl-ACP Substrates->LasI_protein AHL_internal->LasR_active Binds & Activates AHL_external 3O-C12-HSL (Extracellular) AHL_internal->AHL_external Diffusion caption The LasR/I positive feedback loop.

Caption: The core autoinduction circuit of the Las system.

A Multi-Layered Regulatory Network

While the LasR/I loop is central, the production of 3O-C12-HSL is not an isolated system. It is integrated into the broader regulatory physiology of the cell through a complex network of global regulators that ensure QS is activated only under appropriate conditions.

Vfr: A Master Upstream Activator

The Virulence Factor Regulator (Vfr), a homolog of the E. coli cyclic AMP (cAMP) receptor protein (CRP), acts as a key upstream activator of the Las system.[11] Vfr directly binds to the promoter region of the lasR gene, and this interaction is required for its efficient transcription.[11][12] This places Vfr at the top of the hierarchy, linking quorum sensing to other metabolic and virulence-related cues within the cell.[12][13]

RsaL: A Negative Feedback Regulator

To prevent runaway autoinduction, the Las system incorporates a negative feedback mechanism mediated by the RsaL protein.[14] The rsaL gene is located adjacent to lasI and is also activated by the LasR/3O-C12-HSL complex.[9] The RsaL protein, in turn, acts as a transcriptional repressor, binding to the lasI promoter at a site that overlaps the LasR binding site.[14] This creates a competitive binding scenario that dampens lasI transcription, ensuring that 3O-C12-HSL levels are tightly controlled and preventing premature or excessive activation of the QS cascade.[14][15]

The GacA/GacS-RsmA Post-Transcriptional Pathway

Regulation also occurs at the post-transcriptional level, primarily through the GacA/GacS two-component system and the RNA-binding protein RsmA.[15][16] The GacS/GacA system activates the transcription of small non-coding RNAs (e.g., RsmY, RsmZ) that act as sponges, sequestering the RsmA protein.[16] RsmA is a translational repressor that binds to the 5' untranslated region of target mRNAs, including the lasI mRNA, inhibiting its translation into the LasI synthase.[17] Therefore, under conditions that activate the Gac system, RsmA is sequestered, freeing the lasI mRNA for translation and promoting 3O-C12-HSL synthesis. Conversely, when RsmA is abundant, it exerts a negative effect on 3O-C12-HSL production.[18]

Regulatory_Network Vfr Vfr LasR_gene lasR gene Vfr->LasR_gene + GacAS GacA/GacS RsmYZ RsmY/Z sRNAs GacAS->RsmYZ + RsmA RsmA RsmYZ->RsmA LasI_mRNA lasI mRNA RsmA->LasI_mRNA (Translation) LasR_protein LasR Protein LasR_gene->LasR_protein expr. LasR_AHL LasR-AHL Complex LasR_protein->LasR_AHL AHL 3O-C12-HSL AHL->AHL positive feedback AHL->LasR_AHL binds LasI_gene lasI gene LasR_AHL->LasI_gene + RsaL_gene rsaL gene LasR_AHL->RsaL_gene + LasI_gene->LasI_mRNA transcr. LasI_protein LasI Synthase LasI_mRNA->LasI_protein transl. LasI_protein->AHL synthesis RsaL_protein RsaL Protein RsaL_gene->RsaL_protein expr. RsaL_protein->LasI_gene caption Expanded genetic regulation of 3O-C12-HSL.

Caption: Key regulators influencing the core LasR/I circuit.

LasR-Independent Production

Field-proven research has challenged the dogma that LasR is absolutely essential for 3O-C12-HSL production. Studies have shown that under specific conditions, such as surface growth (mimicking a biofilm), P. aeruginosa can produce significant levels of 3O-C12-HSL even in the absence of a functional LasR protein.[7][19] This LasR-independent expression of lasI appears to be dependent on the RhlR regulator, from the secondary QS system, highlighting a previously underappreciated level of regulatory cross-talk and environmental adaptation.[10][19] This finding is critical for drug development, as it suggests that targeting LasR alone may not be sufficient to completely abrogate 3O-C12-HSL signaling in all infection contexts.

Methodologies for Analysis

A robust understanding of this system requires precise and validated experimental protocols. The following sections provide self-validating methodologies for the core analyses required in this field.

Quantification of 3O-C12-HSL by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 3O-C12-HSL from complex biological matrices due to its high specificity.[1][20]

Rationale: This method separates the analyte from other metabolites via HPLC and then uses tandem mass spectrometry to specifically detect the parent molecule and its characteristic fragments, providing unambiguous identification and quantification.

Key Quantitative Data for Identification

ParameterValueReference
Molecular FormulaC₁₆H₂₇NO₄[1]
Molecular Weight297.39 g/mol [1]
Precursor Ion [M+H]⁺ (m/z)298.2[1]
Key Product Ions (m/z)102.1, 197.1[1]

The m/z 102.1 fragment corresponds to the conserved homoserine lactone ring, a hallmark of AHLs in MS/MS analysis.[1]

Step-by-Step Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Grow P. aeruginosa cultures to the desired cell density.

    • Centrifuge 1 mL of culture at >12,000 x g for 5 minutes to pellet the cells.

    • Carefully transfer the cell-free supernatant to a new microfuge tube.

    • Add an equal volume (1 mL) of acidified ethyl acetate (0.1% acetic acid) to the supernatant.[1][21]

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic phase to a clean glass vial. Repeat the extraction on the aqueous phase once more and pool the organic layers.

    • Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas or using a rotary evaporator.[21]

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of mobile phase (e.g., 50% acetonitrile with 0.1% formic acid) for analysis.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.[21]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[21]

    • Gradient: Use a suitable gradient to separate AHLs, for example: 0-2 min (30% B), 2-10 min (30-95% B), 10-12 min (95% B), 12-15 min (re-equilibrate to 30% B).

    • Flow Rate: 0.3-0.4 mL/min.[21]

    • Injection Volume: 5-10 µL.[21]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[1][21]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion (m/z 298.2) to the most abundant product ions (e.g., m/z 102.1 and/or 197.1).[1][22]

    • Validation: Run a certified 3O-C12-HSL standard to confirm the retention time and fragmentation pattern. Generate a standard curve with serial dilutions of the standard for absolute quantification.[21]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Bacterial Culture Supernatant Cell-Free Supernatant Culture->Supernatant Centrifuge Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Inject MS Mass Spectrometer (ESI+) HPLC->MS Elution Data Data Acquisition (MRM Mode) MS->Data Quant Quantification (vs. Standard Curve) Data->Quant caption Workflow for 3O-C12-HSL quantification.

Sources

Exploratory

OdDHL-Mediated Quorum Sensing in Pseudomonas aeruginosa: Mechanistic Pathways, Biofilm Architecture, and Therapeutic Targeting

Executive Summary In the landscape of antimicrobial resistance, Pseudomonas aeruginosa stands out due to its profound ability to form recalcitrant biofilms. At the core of this defense mechanism is OdDHL (N-(3-oxododecan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimicrobial resistance, Pseudomonas aeruginosa stands out due to its profound ability to form recalcitrant biofilms. At the core of this defense mechanism is OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone), the primary autoinducer of the LasI/LasR quorum sensing (QS) system. This technical guide explores the mechanistic causality of OdDHL in biofilm maturation, provides field-proven, self-validating protocols for quantifying its effects, and outlines drug development strategies targeting this pathway.

Introduction: The LasI/LasR System and OdDHL

P. aeruginosa utilizes an intricate, hierarchical quorum sensing network to coordinate population-wide virulence, with the Las system acting as the apex regulator[1].

The causality of this system is driven by local population density. The synthase enzyme LasI continuously produces the signaling molecule OdDHL[2]. As bacterial density increases, OdDHL accumulates in the extracellular environment and diffuses back into the cells, binding to the cytosolic transcriptional regulator LasR [2]. The resulting LasR-OdDHL complex multimerizes and binds to specific promoter regions, activating the transcription of secondary QS systems (such as Rhl and PQS) and a vast array of virulence and biofilm-associated genes[3].

G LasI LasI Synthase OdDHL OdDHL (3-oxo-C12-HSL) LasI->OdDHL Synthesizes Complex LasR-OdDHL Complex OdDHL->Complex Binds LasR LasR Receptor LasR->Complex Binds Complex->LasI Positive Feedback Genes Target Genes (pel, psl, rhlR) Complex->Genes Activates Transcription Biofilm Biofilm Maturation & Virulence Genes->Biofilm Promotes

OdDHL-mediated LasI/LasR signaling pathway and positive feedback loop.

Mechanistic Impact of OdDHL on Biofilm Architecture

Biofilm formation is not merely a passive aggregation of cells; it is an active, OdDHL-directed developmental process. OdDHL directly upregulates the production of extracellular polymeric substances (EPS), which physically shield the bacteria from immune cells and antibiotic penetration[4].

Table 1: Key Biofilm Matrix Components Regulated by OdDHL
ComponentFunction in Biofilm ArchitectureOdDHL Regulatory Mechanism
Psl Polysaccharide Provides the initial structural scaffold and promotes surface attachment.The LasR-OdDHL complex directly upregulates transcription of the psl operon.
Pel Polysaccharide Crucial for pellicle formation at air-liquid interfaces.Indirectly stimulated via downstream Las-dependent pathways.
Alginate Confers the mucoid phenotype, enhancing maturation and stability.The Las system engages in cross-talk with the AlgT σ-factor to drive synthesis[3].
Extracellular DNA (eDNA) Acts as a structural glue and increases antimicrobial tolerance.OdDHL signaling triggers prophage-mediated autolysis, releasing eDNA[5].

Experimental Methodologies: Quantifying OdDHL-Mediated Biofilm Formation

As an application scientist, establishing a self-validating assay system is paramount. When evaluating OdDHL activity or screening Quorum Sensing Inhibitors (QSIs), we must decouple phenotypic readouts (total biomass) from specific genotypic interference. Therefore, we pair broad-spectrum biomass assays with highly specific architectural imaging[5].

Protocol 1: High-Throughput Crystal Violet Biofilm Inhibition Assay

Causality: Crystal violet binds non-specifically to negatively charged surface molecules and EPS. This provides a highly scalable, robust metric for total biofilm biomass, making it the gold standard for primary QSI screening[6].

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in Luria-Bertani (LB) broth. Dilute the culture 1:100 in fresh ABTGC medium (or TSB supplemented with 0.25% glucose) to induce biofilm growth[5].

  • Compound Treatment: Dispense 200 µL of the diluted culture into a 96-well flat-bottom polystyrene microtiter plate. Add targeted QSIs or exogenous OdDHL (if using ΔlasI mutant strains) at desired concentrations. Include a vehicle control (e.g., 0.2% DMSO)[7].

  • Incubation: Incubate the plates statically at 37°C for 24 hours to allow solid-surface biofilm maturation[8].

  • Washing and Staining: Carefully decant planktonic cells. Wash the wells twice with sterile PBS to remove non-adherent cells. Add 200 µL of 0.1% (w/v) crystal violet solution and incubate for 15 minutes at room temperature.

  • Solubilization and Quantification: Wash the wells three times with distilled water. Solubilize the bound dye using 30% acetic acid. Measure the absorbance at OD590 using a microplate reader to quantify biomass[8].

Protocol 2: Glass-Slide Biofilm Assay for Architectural Analysis (CLSM)

Causality: While crystal violet measures total mass, it cannot distinguish between live/dead cells or reveal 3D architecture. Confocal Laser Scanning Microscopy (CLSM) utilizing GFP-tagged reporter strains (e.g., PAO1 lasB-gfp) allows real-time visualization of OdDHL-mediated gene expression and structural differentiation (e.g., mushroom-shaped microcolonies)[5].

  • Setup: Submerge a sterile 24x60 mm glass coverslip into a 50 mL conical tube containing 15 mL of ABTG medium inoculated with the GFP-tagged reporter strain[5].

  • Treatment: Add experimental QSI candidates or OdDHL standards to the medium.

  • Growth: Incubate statically at 37°C for 3 days to allow mature microcolony formation[7].

  • Mounting: Carefully remove the coverslip, rinse gently in PBS to remove planktonic cells, and mount it on a glass slide.

  • Imaging: Image using a confocal microscope (e.g., 60X objective, 488 nm excitation for GFP). Z-stacks should be analyzed using specialized software (e.g., COMSTAT or NIS-elements) to quantify specific parameters like average thickness and roughness coefficient[7].

G Prep Culture Prep (PAO1 / Mutants) Treat Compound Treatment (OdDHL / QSIs) Prep->Treat Incubate Static Incubation (24h - 72h) Treat->Incubate CV Crystal Violet Assay (Biomass Quant) Incubate->CV CLSM CLSM Imaging (3D Architecture) Incubate->CLSM Data Data Analysis (OD590 / COMSTAT) CV->Data CLSM->Data

Parallel workflows for phenotypic quantification and architectural analysis of biofilms.

Drug Development: Targeting OdDHL via Quorum Sensing Inhibitors (QSIs)

The recalcitrance of P. aeruginosa biofilms to conventional antibiotics has shifted drug development toward anti-virulence strategies[4]. By targeting the LasI/LasR system, QSIs attenuate biofilm formation and virulence factor secretion without exerting the bactericidal selective pressure that drives antibiotic resistance[9].

To ensure that candidate QSIs are specifically targeting the LasR receptor rather than causing off-target toxicity, researchers often employ a heterologous E. coli reporter system (e.g., E. coli lasB-gfp). Because E. coli lacks native QS networks, this isolates the OdDHL-LasR interaction, preventing interference from P. aeruginosa's secondary QS systems[5].

Table 2: Anti-QS Strategies Targeting the OdDHL Pathway
StrategyMechanism of ActionClinical/Experimental Examples
Receptor Antagonism Structural analogs of OdDHL compete for the LasR binding pocket, preventing multimerization and DNA binding[5].Halogenated furanones (e.g., C-30), synthetic AHL analogs[1].
Quorum Quenching (Enzymatic) Enzymes degrade OdDHL in the extracellular environment, preventing signal accumulation[6].AHL lactonases (open the lactone ring), AHL acylases (cleave the amide bond)[1].
Efflux Pump Inhibition Blocks the transport of OdDHL out of the cell, disrupting population-wide synchronization.MexAB-OprM inhibitors.

Conclusion

OdDHL is the linchpin of P. aeruginosa quorum sensing, orchestrating the transition from vulnerable planktonic cells to highly resilient biofilms. By employing rigorous, standardized assays—from high-throughput crystal violet screening to advanced CLSM architectural analysis—researchers can accurately quantify OdDHL activity. This mechanistic understanding is crucial for the development of next-generation Quorum Sensing Inhibitors, offering a vital therapeutic avenue against multidrug-resistant biofilm infections.

References

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR Source: nih.gov 2

  • Pseudomonas aeruginosa Biofilms: Host Response and Clinical Implications in Lung Infections Source: nih.gov 1

  • Pathogenesis of the Pseudomonas aeruginosa Biofilm: A Review Source: nih.gov 3

  • Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database Source: nih.gov 5

  • Anti-QS Strategies Against Pseudomonas aeruginosa Infections Source: mdpi.com 4

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa Source: frontiersin.org9

  • Synthetic Peptides Capable of Potent Multigroup Staphylococcal Quorum Sensing Activation and Inhibition in Both Cultures and Biofilm Communities Source: acs.org 8

  • Inhibition of OdDHL-mediated signalling in Pseudomonas aeruginosa biofilm carrying plasB-gfp(ASV) Source: researchgate.net 7

  • Screening strategies for quorum sensing inhibitors in combating bacterial infections Source: nih.gov 6

Sources

Foundational

Unlocking Inter-Kingdom Communication: A Technical Guide to 3-oxo-C12-HSL Signaling and Host-Pathogen Dynamics

Executive Summary Historically, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) was classified strictly as a bacterial autoinducer—the primary quorum-sensing (QS) molecule utilized by the opportunistic pathogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) was classified strictly as a bacterial autoinducer—the primary quorum-sensing (QS) molecule utilized by the opportunistic pathogen Pseudomonas aeruginosa to regulate virulence factor production and biofilm formation[1]. However, contemporary microbiology has undergone a paradigm shift. 3-oxo-C12-HSL is now recognized as a potent inter-kingdom signaling molecule capable of directly modulating mammalian host biology[2].

This technical whitepaper synthesizes the mechanistic pathways, quantitative biological impacts, and validated experimental protocols surrounding 3-oxo-C12-HSL. By understanding how this amphiphilic molecule hijacks host immune responses, researchers can better design synthetic analogs for immunomodulation and develop quorum-quenching therapeutics.

Mechanistic Pathways in Mammalian Host Cells

The ability of 3-oxo-C12-HSL to influence eukaryotic cells stems from its lipophilic nature, which allows it to freely diffuse across mammalian plasma membranes or integrate directly into lipid domains[3][4]. Once associated with the host cell, it interacts with multiple distinct targets:

  • Nuclear Receptors (PPARγ and PPARβ/δ): At nanomolar concentrations, 3-oxo-C12-HSL penetrates the cytoplasm and binds directly to the ligand-binding domain of peroxisome proliferator-activated receptors (PPARs). This interaction antagonizes normal PPARγ signaling, dampening the NF-κB-mediated inflammatory response in macrophages and shifting the host immune response from a protective Th1 profile to a pathogen-protective Th2 profile[5][6].

  • Cytoskeletal Scaffolding (IQGAP1): In epithelial cells, 3-oxo-C12-HSL co-localizes with the IQ-motif-containing GTPase-activating protein IQGAP1. This interaction alters the phosphorylation status of Rac1 and Cdc42, leading to actin cytoskeleton remodeling, disruption of tight junctions, and increased paracellular permeability[2][7].

  • G-Protein-Coupled Receptors (T2R38 / T2R14): 3-oxo-C12-HSL acts as an agonist for bitter taste receptors (T2Rs) expressed on neutrophils and epithelial cells. Activation triggers an inositol triphosphate (IP3)-dependent release of calcium from the endoplasmic reticulum (ER). In some cell types, this leads to mitochondrial calcium overload and subsequent apoptosis[6][8].

  • Membrane Dipole Modulation: High concentrations of 3-oxo-C12-HSL integrate into host lipid bilayers, significantly altering the membrane dipole potential. This physical remodeling can drive ligand-independent trimerization of death receptors (e.g., TNFR), initiating caspase-mediated apoptosis[3][9].

Pathway cluster_mammal Mammalian Host Cell Targets AHL 3-oxo-C12-HSL (Autoinducer) PPAR PPARγ / PPARβ/δ (Nuclear Receptor) AHL->PPAR LBD Binding IQGAP1 IQGAP1 (Cytoskeleton Scaffold) AHL->IQGAP1 Co-localization T2R38 T2R38 / T2R14 (GPCR) AHL->T2R38 Agonism Membrane Lipid Bilayer (Dipole Modulation) AHL->Membrane Integration NFKB NF-κB Modulation (Immune Shift) PPAR->NFKB Transcriptional Control Actin Actin Remodeling (Tight Junctions) IQGAP1->Actin Rac1/Cdc42 Pathway Calcium Ca2+ Mobilization (ER Release) T2R38->Calcium IP3 Signaling Apoptosis Apoptosis (Mitochondrial Overload) Membrane->Apoptosis Receptor Trimerization Calcium->Apoptosis Caspase Activation

Mechanistic pathways of 3-oxo-C12-HSL inter-kingdom signaling in mammalian host cells.

Quantitative Impact on Host Biology

The biological outcome of 3-oxo-C12-HSL exposure is highly concentration-dependent and cell-type specific. The table below summarizes the quantitative thresholds required to trigger specific host responses.

Target Host CellConcentration RangePrimary Biological EffectPutative Receptor / Pathway
Murine Macrophages ~ 1 nMTranscriptional modulation / Anti-inflammatory shiftPPARγ (Ligand Binding Domain)[4][5]
Fibroblasts / Lung Epithelial 1 – 10 μMPro-inflammatory cytokine release (IL-8, COX-2)T2R38 / NF-κB / AP-2[4][5]
Epithelial Cells (Caco-2) > 10 μMDisruption of tight junctions / Paracellular permeabilityIQGAP1 (Rac1/Cdc42 dependent)[4][7]
T-Lymphocytes 10 – 100 μMInhibition of proliferation; Th1 to Th2 shiftMembrane dipole modulation[3][6]
Macrophages / Neutrophils 12 – 50 μMInduction of apoptosis and cytotoxicityMitochondrial calcium uniporter[5][8]

Self-Validating Experimental Protocols

To ensure high scientific integrity (E-E-A-T), the following protocols are designed not just as procedural steps, but as self-validating systems that explain the causality behind the chemistry.

Protocol A: In Vitro Assessment of 3-oxo-C12-HSL-Induced Calcium Mobilization and Apoptosis
  • Self-Validating System Design: This protocol measures the immediate upstream event (Ca2+ flux) and the terminal downstream event (apoptosis) in parallel cultures. If Ca2+ flux occurs but apoptosis does not, the researcher can isolate whether the failure is at the receptor level (e.g., T2R14) or the mitochondrial uniporter level, thus validating the mechanistic causality internally[8].

  • Methodology:

    • Cell Culture & Seeding: Seed human epithelial cells (e.g., HNSCC) at 2×105 cells/well in a 96-well plate.

      • Causality: Ensures cells reach 70-80% confluency, the exponential growth phase where GPCR (T2R) expression is optimal[8].

    • Sensor Loading: Incubate cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) for 45 minutes at 37°C.

      • Causality: The acetoxymethyl (AM) ester masks the carboxyl groups, allowing the dye to permeate the lipid bilayer. Intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell[2].

    • Ligand Preparation: Dissolve synthetic 3-oxo-C12-HSL in DMSO to a 100 mM stock, then dilute to 100 μM in assay buffer.

      • Causality: 3-oxo-C12-HSL is highly lipophilic and requires DMSO for solubility. However, the final DMSO concentration must be maintained at ≤0.1% to prevent solvent-induced membrane toxicity[8].

    • Kinetic Measurement: Record baseline fluorescence for 30 seconds, inject the 3-oxo-C12-HSL solution, and measure peak fluorescence for 5 minutes.

    • Viability Assay (24h post-treatment): Perform a Crystal Violet or MTT assay on parallel treated wells.

      • Causality: Links the immediate, transient Ca2+ spike to the terminal apoptotic event driven by mitochondrial calcium overload[8].

Protocol B: LC-MS/MS Quantification of 3-oxo-C12-HSL in Biological Matrices
  • Self-Validating System Design: The inclusion of a stable isotope-labeled internal standard (e.g., C6-d3-HSL) prior to extraction validates the recovery efficiency. If the internal standard signal drops, the researcher immediately knows matrix effects or extraction failures occurred, preventing false-negative quantification[10].

  • Methodology:

    • Liquid-Liquid Extraction: To 1 mL of cell-free bacterial supernatant or biological fluid, add 1 mL of acidified ethyl acetate (0.1% acetic acid).

      • Causality: The acidic environment suppresses the ionization of the lactone ring, keeping the target molecule neutral. This drives 3-oxo-C12-HSL into the organic phase while precipitating interfering host proteins[11].

    • Solvent Evaporation: Dry the organic layer under a gentle stream of nitrogen gas.

      • Causality: Evaporation under nitrogen prevents the thermal degradation and hydrolysis of the heat-sensitive homoserine lactone ring[11].

    • Reconstitution: Dissolve the dried extract in 100 μL of Methanol/Water (50:50, v/v).

      • Causality: Matching the sample solvent to the initial mobile phase conditions of the liquid chromatography column prevents peak broadening and retention time shifts.

    • LC-MS/MS Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the precursor ion [M+H]+ at m/z 298.2 and the characteristic product ion at m/z 102.1.

      • Causality: The m/z 102.1 fragment corresponds to the highly stable homoserine lactone ring. This specific transition (298.2 102.1) is the definitive molecular fingerprint for identifying 3-oxo-C12-HSL[11].

Workflow Sample 1. Sample Prep (Cell-free fluid) Extract 2. L-L Extraction (Acidified EtOAc) Sample->Extract Dry 3. Evaporation (N2 Gas Stream) Extract->Dry Recon 4. Reconstitution (MeOH:H2O) Dry->Recon LCMS 5. LC-MS/MS (m/z 298.2 -> 102.1) Recon->LCMS

Step-by-step LC-MS/MS workflow for the quantification of 3-oxo-C12-HSL in biological matrices.

Implications for Drug Development

Understanding the dual nature of 3-oxo-C12-HSL opens two distinct avenues for therapeutic intervention:

  • Quorum Quenching (Anti-Virulence): Developing enzymatic therapeutics (e.g., lactonases or acylases) that degrade 3-oxo-C12-HSL in vivo. This approach not only prevents P. aeruginosa from coordinating virulence factor expression but simultaneously rescues the host immune system from AHL-mediated immunosuppression[2][6].

  • Synthetic Immunomodulators: By systematically altering the structure of 3-oxo-C12-HSL (e.g., modifying the 3-oxo functionality or acyl chain length), drug developers can create synthetic analogs. These analogs are designed to lack bacterial autoinducer activity while retaining potent anti-inflammatory properties, offering novel treatments for autoimmune conditions and inflammatory bowel diseases[12][13].

References

  • Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors. Frontiers in Cellular and Infection Microbiology.[Link]

  • The Interaction of N-Acylhomoserine Lactone Quorum Sensing Signaling Molecules with Biological Membranes: Implications for Inter-Kingdom Signaling. PLOS One.[Link]

  • Perception and Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Mammalian and Plant Cells. Chemical Reviews.[Link]

  • Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria. Nature Reviews Microbiology.[Link]

  • Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology.[Link]

  • Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. International Journal of Molecular Sciences (MDPI).[Link]

  • Bacterial Quorum Sensing Signals Promote Large-Scale Remodeling of Lipid Membranes. Langmuir.[Link]

  • Pseudomonas aeruginosa metabolite 3-oxo-C12HSL induces apoptosis through T2R14 and the mitochondrial calcium uniporter. bioRxiv.[Link]

  • Structure and Signal Regulation Mechanism of Interspecies and Interkingdom Quorum Sensing System Receptors. ACS Infectious Diseases.[Link]

  • Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota. PLOS One.[Link]

Sources

Exploratory

Natural sources and producers of OdDHL besides P. aeruginosa

Beyond Pseudomonas aeruginosa: A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of OdDHL (3-oxo-C12-HSL) Executive Summary OdDHL (N-3-oxo-dodecanoyl-L-homoserine lactone) is widely recognized as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Pseudomonas aeruginosa: A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of OdDHL (3-oxo-C12-HSL)

Executive Summary

OdDHL (N-3-oxo-dodecanoyl-L-homoserine lactone) is widely recognized as the canonical autoinducer of the LasI/LasR quorum sensing (QS) system in the opportunistic human pathogen Pseudomonas aeruginosa[1]. However, the assumption that OdDHL is exclusively a pseudomonad biomarker is a critical misconception in microbial ecology and drug development. Recent metabolomic and genomic profiling has revealed that OdDHL is produced by a phylogenetically diverse array of bacteria, including plant-associated Burkholderia species, marine Actinobacteria, and macroalgae-associated Shewanella[2][3][4]. This whitepaper provides an in-depth technical analysis of these alternative natural producers, the enzymatic causality behind their OdDHL synthesis, and validated protocols for the extraction and quantification of this potent interkingdom signaling molecule.

Section 1: Phylogenetic Distribution and Ecological Niches

While P. aeruginosa utilizes OdDHL to regulate virulence factors (e.g., elastase, pyocyanin) and biofilm formation, other bacterial taxa employ this molecule for entirely different ecological imperatives.

  • The Burkholderia cepacia Complex (Bcc) and Plant-Associated Clusters: The Burkholderia genus exhibits immense genetic diversity. In plant-beneficial species such as Burkholderia xenovorans and Burkholderia kururiensis, OdDHL is synthesized via the BraI/BraR QS system[2][5]. In these niches, OdDHL facilitates rhizosphere colonization, nitrogen fixation, and interspecies competition rather than human pathogenesis.

  • Marine Actinobacteria: The sponge-associated marine actinobacteria Salinispora arenicola and Salinispora pacifica have been analytically confirmed via LC-MS/MS to produce 3-oxo-C12-HSL alongside 3-oxo-C10-HSL[4]. This is particularly notable as AHL production is predominantly a trait of Gram-negative bacteria; its presence in Gram-positive Salinispora suggests a highly specialized evolutionary adaptation, likely to modulate the immune system of their host sponge (e.g., Suberites domuncula) to prevent phagocytosis and establish immune tolerance[4][6].

  • Macroalgae-Associated Bacteria: Epiphytic bacteria such as Shewanella algae, isolated from the red macroalga Gracilaria dura, produce a suite of AHLs including OdDHL. These signaling molecules have been shown to directly induce carpospore liberation from the host algae, demonstrating a profound interkingdom signaling mechanism that dictates the reproductive cycle of the host[3].

Table 1: Quantitative and Qualitative Profiling of OdDHL Producers

Bacterial SpeciesEcological Niche / HabitatSynthase SystemSecreted AHL Profile
Pseudomonas aeruginosa Opportunistic human pathogenLasI3-oxo-C12-HSL (predominant), C4-HSL
Burkholderia xenovorans Plant-associated (rhizosphere)BraI3-oxo-C14-HSL, 3-oxo-C12-HSL , 3-oxo-C10-HSL
Salinispora pacifica Marine sponge-associatedUnknown (putative)3-oxo-C12-HSL , 3-oxo-C10-HSL
Shewanella algae Epiphytic on macroalgaeUnknownC4-HSL, C6-HSL, 3-oxo-C6-HSL, 3-oxo-C12-HSL

Section 2: Mechanistic Pathways of OdDHL Biosynthesis

The biosynthesis of OdDHL is catalyzed by LuxI-type synthases (e.g., LasI in P. aeruginosa, BraI in Burkholderia spp.). The causality of this enzymatic reaction relies on the convergence of primary and secondary metabolism. The synthase utilizes S-adenosylmethionine (SAM) as the amino donor for the homoserine lactone ring, and 3-oxo-dodecanoyl-acyl carrier protein (ACP) from the bacterial fatty acid biosynthesis pathway as the acyl chain donor[5].

The reaction proceeds via an initial acylation of the SAM amine by the acyl-ACP, followed by lactonization (intramolecular ring closure) with the concomitant release of 5'-methylthioadenosine (MTA).

Biosynthesis SAM S-adenosylmethionine (SAM) Synthase LuxI-type Synthase (e.g., BraI, LasI) SAM->Synthase Acyl 3-oxo-dodecanoyl-ACP Acyl->Synthase OdDHL OdDHL (3-oxo-C12-HSL) Synthase->OdDHL MTA 5'-methylthioadenosine (MTA) Synthase->MTA

Enzymatic causality of OdDHL biosynthesis via LuxI-type synthases utilizing SAM and Acyl-ACP.

Section 3: Self-Validating Protocol for OdDHL Extraction and LC-MS/MS Quantification

Accurate quantification of OdDHL from complex environmental matrices (e.g., marine broths, rhizosphere soil extracts) requires a rigorous, self-validating workflow. OdDHL is highly susceptible to abiotic degradation, particularly base-catalyzed lactonolysis. The following protocol is designed to ensure molecular integrity and high recovery rates.

Protocol: Matrix-Stabilized Liquid-Liquid Extraction (LLE) and LC-MS/MS

1. Internal Standard Spiking (The Validation Step):

  • Action: Spike the raw culture supernatant with 50 nM of a non-native internal standard (IS), such as deuterium-labeled OdDHL (d3-OdDHL) or an unnatural odd-chain AHL (e.g., C7-HSL).

  • Causality: Environmental matrices often cause ion suppression during electrospray ionization (ESI). By spiking an IS prior to extraction, researchers can calculate absolute recovery rates and dynamically correct for matrix effects, ensuring the protocol acts as a self-validating system.

2. Supernatant Acidification:

  • Action: Centrifuge the bacterial culture (8,000 × g, 10 min, 4°C). Immediately adjust the cell-free supernatant to pH 5.5 using 0.1% (v/v) formic acid.

  • Causality: The homoserine lactone ring of OdDHL is highly unstable at physiological pH (> 7.0), undergoing rapid hydrolysis (lactonolysis) into its open-ring, inactive acyl-homoserine form. Acidification shifts the thermodynamic equilibrium, locking the molecule in its closed, active lactone conformation.

3. Liquid-Liquid Extraction (LLE):

  • Action: Add an equal volume (1:1 v/v) of HPLC-grade ethyl acetate (EtOAc) to the acidified supernatant. Vortex vigorously for 2 minutes and centrifuge to separate the phases. Repeat twice.

  • Causality: OdDHL is an amphiphilic molecule with a moderately hydrophobic acyl tail (logP ~3.0). EtOAc provides the optimal dielectric constant to partition OdDHL into the organic phase while precipitating highly polar proteins and leaving inorganic salts in the aqueous phase.

4. Solvent Evaporation:

  • Action: Collect the upper organic layers and evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N2) gas at room temperature.

  • Causality: Thermal evaporation (e.g., rotary evaporation at >40°C) can induce thermal degradation or oxidation of the 3-oxo moiety. N2 gas provides an inert atmosphere that prevents oxidative damage.

5. LC-MS/MS Quantification (MRM Mode):

  • Action: Reconstitute the dried extract in 100 μL of LC-MS grade methanol. Analyze via Triple Quadrupole Mass Spectrometry using Multiple Reaction Monitoring (MRM) for the transition m/z 298.2 → 102.1.

  • Causality: The parent ion [M+H]+ for OdDHL is 298.2. Collision-induced dissociation (CID) reliably cleaves the amide bond, yielding a product ion at m/z 102.1. This fragment corresponds to the homoserine lactone ring itself and serves as the universal, high-confidence diagnostic marker for AHLs.

Workflow Cultivation 1. Bacterial Cultivation (Marine/LB Broth) Acidification 2. Supernatant Acidification (pH 5.5) Cultivation->Acidification Extraction 3. Liquid-Liquid Extraction (EtOAc) Acidification->Extraction Note1 Prevents base-catalyzed lactonolysis Acidification->Note1 Drying 4. Solvent Evaporation (N2 stream) Extraction->Drying Note2 Isolates amphiphilic OdDHL (logP ~3.0) Extraction->Note2 LCMS 5. LC-MS/MS Analysis (MRM m/z 298->102) Drying->LCMS Note3 Detects universal lactone fragment LCMS->Note3

Self-validating experimental workflow for the extraction and LC-MS/MS quantification of OdDHL.

Conclusion

OdDHL is a ubiquitous chemical lexicon used across diverse bacterial phyla. Recognizing its production in Burkholderia, Salinispora, and Shewanella expands our understanding of microbial ecology and interkingdom signaling. By employing rigorous, self-validating extraction protocols that account for the chemical fragility of the lactone ring, researchers can accurately map the true distribution of this critical autoinducer and prevent false-negative quantifications in drug development and environmental microbiology.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Extraction and LC-MS/MS Quantification of 3-oxo-C12-HSL from Pseudomonas aeruginosa

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in anti-virulence therapies and microbiome signaling. Objective: To provide a self-validating, highly reproducible method...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in anti-virulence therapies and microbiome signaling. Objective: To provide a self-validating, highly reproducible methodology for the isolation, purification, and absolute quantification of the primary quorum-sensing autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

Biological Context & Mechanistic Overview

In the opportunistic pathogen Pseudomonas aeruginosa, population density and virulence are coordinated via hierarchical quorum sensing (QS) networks. At the apex of this hierarchy is the LasI/LasR system[1]. The synthase enzyme LasI produces the amphiphilic signaling molecule 3-oxo-C12-HSL. Upon reaching a critical threshold concentration, 3-oxo-C12-HSL binds to the cytoplasmic receptor LasR, inducing a conformational change that promotes dimerization[2]. This active complex then binds to target promoter regions, driving the expression of downstream virulence factors (e.g., elastase, exotoxin A) and initiating biofilm maturation[3].

Accurate quantification of 3-oxo-C12-HSL is critical for evaluating the efficacy of novel quorum-quenching compounds and understanding host-pathogen dynamics.

QS_Pathway LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes Complex LasR-AHL Complex (Active Dimer) AHL->Complex Binds to LasR LasR Receptor (Inactive) LasR->Complex Forms Genes Target Genes (Virulence, Biofilm) Complex->Genes Activates Transcription

Fig 1: LasI/LasR quorum sensing signaling pathway in Pseudomonas aeruginosa.

Methodological Rationale: The Causality of Experimental Design

A robust analytical protocol must account for the chemical instability of homoserine lactones and the complexity of bacterial culture matrices. Every step in this protocol is designed with a specific causal purpose to ensure data integrity:

  • Prevention of Lactonolysis via Acidification: P. aeruginosa cultures grown in standard LB medium often reach slightly alkaline pH values (>7.5) during the late stationary phase[1]. At alkaline pH, the homoserine lactone ring of 3-oxo-C12-HSL undergoes rapid, temperature-dependent lactonolysis (ring opening), rendering the molecule biologically inactive and altering its mass-to-charge (m/z) signature[1]. To prevent this, the ethyl acetate used for extraction must be slightly acidified (e.g., 0.1% acetic acid), which drops the pH and stabilizes the closed-ring conformation during the partition phase[4][5].

  • Matrix Decomplexation (LLE + SPE): While Liquid-Liquid Extraction (LLE) with ethyl acetate efficiently isolates hydrophobic and amphiphilic molecules from the aqueous culture[6], it also co-extracts lipophilic matrix contaminants. Passing the dried LLE extract through a C18 Solid-Phase Extraction (SPE) cartridge removes these interferents, protecting the LC-MS/MS column from fouling and significantly reducing ion suppression[5][7].

  • Self-Validating System (Internal Standards): To account for inevitable analyte loss during LLE and SPE, a stable isotope-labeled internal standard (e.g., D3-C6-HSL) must be spiked into the sample prior to extraction[5][8]. This creates a self-validating system where the final calculated concentration is automatically corrected for extraction efficiency.

Experimental Workflow

Workflow Step1 1. Cultivation (P. aeruginosa in LB/PP medium) Step2 2. Harvesting (Centrifugation & 0.22 µm Filtration) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Acidified Ethyl Acetate, 0.1% Acetic Acid) Step2->Step3 Step4 4. Solid-Phase Extraction (C18 Cartridge Cleanup) Step3->Step4 Step5 5. Quantification (LC-MS/MS MRM Analysis) Step4->Step5

Fig 2: Step-by-step workflow for 3-oxo-C12-HSL extraction and quantification.

Step-by-Step Protocol

Reagents & Materials
  • Solvents: HPLC-grade Ethyl Acetate, Methanol, Acetonitrile, and Water.

  • Modifiers: Glacial Acetic Acid, Formic Acid (LC-MS grade).

  • Standards: Synthetic 3-oxo-C12-HSL (Reference Standard) and D3-C6-HSL (Internal Standard)[8].

  • Hardware: C18 Sep-Pak SPE Cartridges (500 mg sorbent)[9], 0.22 µm PTFE syringe filters.

Cultivation & Cell-Free Supernatant Preparation
  • Inoculate P. aeruginosa (e.g., strain PAO1) in LB or PP medium and incubate at 37°C with shaking (250 rpm) for 18 hours to reach the late stationary phase[4].

  • Transfer 10 mL of the culture to a centrifuge tube and spin at 10,000 × g for 10 minutes at 4°C to pellet the cells[3].

  • Decant the supernatant into a syringe and pass it through a sterile 0.22 µm PTFE filter to remove residual cell debris[3][5]. Critical Step: Failure to filter out all cells will result in ongoing enzymatic degradation of the AHLs during processing.

  • Spike-in: Add 0.4 nmol of the D3-C6-HSL internal standard to the 10 mL filtered supernatant[5].

Liquid-Liquid Extraction (LLE)
  • Prepare acidified ethyl acetate by adding 0.1 mL of glacial acetic acid per liter of ethyl acetate (0.01% - 0.1% v/v)[3][5].

  • Add an equal volume (10 mL) of the acidified ethyl acetate to the filtered supernatant in a separatory funnel or 50-mL Falcon tube[6].

  • Vortex vigorously for 1 minute to mix the aqueous and organic phases[3][10].

  • Allow the phases to separate for 5 minutes. Collect the upper organic layer.

  • Repeat the extraction twice more with fresh acidified ethyl acetate to maximize yield[5].

  • Pool the organic fractions and evaporate to complete dryness under a gentle stream of nitrogen gas or reduced pressure at 30°C[4][11].

Solid-Phase Extraction (SPE) Cleanup
  • Reconstitute the dried LLE residue in 500 µL of HPLC-grade methanol[9].

  • Conditioning: Activate the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of HPLC-grade water[7].

  • Loading: Dilute the 500 µL methanolic sample with 4.5 mL of water (to achieve 10% methanol) and load it onto the cartridge[7].

  • Washing: Wash the cartridge with 5 mL of a 10% acetonitrile/water solution to elute highly polar contaminants[7].

  • Elution: Elute the purified 3-oxo-C12-HSL fraction using 5 mL of 100% methanol[7].

  • Evaporate the eluate to dryness and reconstitute in 200 µL of acetonitrile containing 0.1% formic acid for LC-MS/MS injection[7].

LC-MS/MS Analysis
  • Inject 10 µL of the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Use a linear gradient of 0.1% aqueous formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[7].

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[10].

Quantitative Data & Analytical Parameters

To ensure precise quantification, the mass spectrometer must be tuned to the specific fragmentation patterns of 3-oxo-C12-HSL. The molecule is detected as the protonated precursor ion[M+H]⁺ at m/z 298.2[10][12]. During collision-induced dissociation, the amide bond cleaves, yielding a highly stable homoserine lactone ring fragment (m/z 102.1) and an acylated side chain fragment (m/z 197.1)[10][13].

Table 1: LC-MS/MS MRM Parameters for 3-oxo-C12-HSL

AnalytePrecursor Ion[M+H]⁺ (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Collision Energy (eV)
3-oxo-C12-HSL 298.2298.2 → 102.1298.2 → 197.115 - 25
D3-C6-HSL (IS) 203.3203.3 → 102.1203.3 → 102.115 - 25

Note: The quantifier transition (298.2 → 102.1) is used for absolute concentration calculation, while the qualifier transition confirms molecular identity[10].

Table 2: Expected Quality Control & Validation Metrics

ParameterExpected PerformanceBiological Significance
LLE Extraction Recovery 75% - 85%Ensures the majority of the amphiphilic AHL is captured from the aqueous matrix[5].
Intra-assay Precision (CV%) < 15%Guarantees high reproducibility across technical replicates[14].
Limit of Quantification (LOQ) 0.02 - 0.5 ng/mLAllows detection of trace QS signals even in early logarithmic growth phases[14].

References

  • Relative quantification of C4-HSL and 3-oxo-C12-HSL produced by P. aeruginosa using LC-MS/MS chromatograms. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWVkA11t-cOL2-o-C3Uw4ehzampLwpRZiY0E41n_9C6QdorMUCc1FD8gDxsKFTViSkEdg8P3ka-lcAml-GKUU_vlZ8uNPMIP1UNMmXnGm7qACYgLh4Ij4eK_q_w2OXZkIBWELiE0Fn4qtO4CRF8RO_hwwCzl3AALK4YVLKC4rwdyCWYbMi7UJeBAigju2vmHjz6ETgmmmP7uweWBbNS4GO1NFsp9MHWNN4xFwdP_EJ3syFQ-OCK6t71WAVu9j4Kxm6]
  • N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity - ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5yPubhPxpbOhqozbNerxcXyI3RAb4-nRkuPL278VHejHh2IDikJjz6ww3qCvmO8h6paJKUqGn8wc05GBuxIAfdLOagUqXxhLChPcOJ0tXx8QdHIudks3PCm-LlwfCti0dfJcqEB3jTP-7hToSTLEklwFl_oAGIbY=]
  • Molecular detection and Extraction of Quorum Sensing Molecules in Pseudomonas aeruginosa isolated from UTI. iarconsortium.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr9HPHNcpZ3eA58XCZhRpXD6wpzt5GFOApGSmXEgiVK6zkpjaYuvolR5T3BdPE_NTrd9uLW-HdIZ83hKLHRIVjMFW3Due4clbk0Pzb_RebERzWZC-B6MZVcVLoUoAQqz_4clcSTbKJpNXJQPVSq4CbDEU58mMQUNb_Y5tM4Rg0MG_1yauwx2I5p3x0SS0gYPWlXvo2lCijI9X8KXhvlB9TYcCtD29Pa6SOtXomqmo1axGPOUWmFKUuCda_R_kpRxefBzGwqPrVvqS4fDZBF0wUQnwyc8tv5Zz5Ebo46ECBUyBpW05_cGl-AsWYzyI1gw==]
  • MALDI-MS-Based Quantitative Analysis for Ketone Containing Homoserine Lactones in Pseudomonas aeruginosa. KOPRI Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHichPnoAozFy-84l6_QBnJ0eTn9OoGaDI8Kv8vCZ0DP-NgIBCnRHKmEMqZlh55B36udaa6JOf-2scI-veM81DCqstLu8JIsy-ftM1JZCafzRr7uiW5l8nACgMADNL-ARCLm47n2ybmLTgXWvkKF02lFWDIOQAeF9OQHPbdN3CDVA==]
  • Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHawl-RiV_PZYaetsT6j-ZkOAxeZR_ltvOSesGv6k5jKGJPQumw3WFNhnGbzst36SljRzRVsHQg-czxCsqn9BgSMftEXj_shfIxvGXiMvrvMaDuJzfMGyy3VeLujKaweSVLFV6pffrmHqB5dp]
  • Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsStHrUDK7lurOZqZ_MGiVNeHm9ht5clziM7dnpaXqVHX81SRz90GvkwPumq9Y8Tuj9h4xJ0UtkPVgxA5_uPhzeU5XURvSnbnL4Y1cP0hdOpIRxIvDXfuNGQbl-w-xH0fT2AZ6JNqgrbinqq4yUZSpQ_eeqSDQwHrS]
  • Covalent inhibition of bacterial quorum sensing. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgSoH88NFanjux3jnZ36_7MVjXs8cSRd1RQguBMNyfkkVagVcxSaz6U-SKHYde6hEq1asw_OJKosuf-L-Tr0aZYBBMRp_Qa6KoSTXur0KZgGhkr9nfjezXndAWnSpGJgliSIIBk5vq-gFSLH0lKg==]
  • Application Notes: High-Sensitivity Detection of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) by Mass Spectrometry. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMvz4gZvfpvpHok0QXzpAo83gBjgVldm67ZW6zwmIKpxmP76T-kID_Zh_vADDE1L_E8P0n3oVzUD3FDQ7t7-vQ2ra5n5AF3FmbvAZcWf3nZNzhorTcn-GI9MYpzH6JShTj_n2IC7Y98jqsK1EjqT23zaEWVzvLvBPWndIZapX0HRfOTPeY9BBNec5ABLo6zRiZ7cfBq1gcj0AAIyPCxu0iXTt5AikpEGnrlc6R0oAm0Xx48UtIg_FhAJ7mgTxsqS7HfHEq8RSSIVVHa1GqtemYW7DucPM2IQ==]
  • Establishment of LCMS Based Platform for Discovery of Quorum Sensing Inhibitors: Signal Detection in Pseudomonas aeruginosa PAO1. ACS Chemical Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRcQ362N76rMZjtLwQQgZfOroZrOIxIY0Xn5MxjTwv3sYnWvwoZhH1sTq3EjrqFjJCNmLi0Fg7BD3YHRX8xLhE2AlJK9RztBFIUtLzG2LWKvYHtH1qaa4bHj0GpI39PfOHFtH5n-xn82qGrm8b]
  • LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbQeCFIDVgifnASPdkglMB6RngKR0Pmj-30-5jQQNDwqpr0Mx0lLKX9P-wn27_digzkQaeTjW4s_WKmSXg0jOiC9g0DT5yShPXxsMnnhUfvwhfpOCR-c4nY7Fh9VBukzhmiMiUsFPEQqTXDAb-4ckSuN3qtagjIiQwKiuCUx698jeCilBll6KFdHegV4Rgn6TIkxZbXxUF87zYL_1ROIMJlaUqPU96HukkcDxCoUgsPhawgHkS-XhNN8Qh]
  • LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE--nJxQ93PonI-IK4WcGsGC8uD7nulQZY_NbgeKQ-CVWloLL68_8YeGF85zFrK_POvJd2SQFlMikeKpzEyyPY8mFhG3bjz0W0DcY8MNennHxjXdhKOK8G5oNA69nbUAXFVU8m0tr3YgbnmySA=]
  • Host modification of a bacterial quorum-sensing signal induces a phenotypic switch in bacterial symbionts. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXw_G48Ux9Vh6izqVS0vgW0S6g0zgCXcwZtWkKj58U-TuKUVvoA7sR5t53sp_qnPa5XVL4WmkvhanHArtl-pPibGmwMBr6UqVsGVbiwzQcQ43tzavOeSIYXDpA6uMqZOX9sghS54yklgm3]
  • Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE55JwYfOTtPqXOHkmywxU_iMwR4Ho7wXXwxK_luxrOtDk8T4aL63WhrTK4aRsQkvppMj_wAnP0vWT5OxlkcSB_dQbNw4WN5ZK_LFF0zx4rvVqJcqcU5dd0VwhLX003IWvOqtUcT0B6Pl4GKNtW3jw_fmuo331n1GvWwhhRw05kFbRsx3i1R2UF]
  • Defining the structure and function of acyl-homoserine lactone autoinducers. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPP2MPtRQ1-_0MUyh1KXCCI7PwDdm6tYnFwTd2rHQC-FgMEL5n-XtlIR0ql3ovmCkIBjPX66X8jx-YgccTXEgXzDA4Y1qmXveX6UYX4xdoKS_SW-jBoG5cTr4OfY1UhBwpjgHNkdCoPkWTrQ==]

Sources

Application

Application Note: High-Sensitivity Quantitative Analysis of OdDHL (3-oxo-C12-HSL) using LC-MS/MS

Executive Summary N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL, also known as 3-oxo-C12-HSL) is a primary quorum-sensing (QS) autoinducer produced by the opportunistic pathogen Pseudomonas aeruginosa. Accurate quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL, also known as 3-oxo-C12-HSL) is a primary quorum-sensing (QS) autoinducer produced by the opportunistic pathogen Pseudomonas aeruginosa. Accurate quantification of OdDHL in complex biological matrices (e.g., bacterial culture supernatants, biofilms, and host plasma) is critical for understanding bacterial pathogenesis, evaluating anti-virulence drugs, and monitoring host-pathogen interactions[1]. This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of OdDHL.

Biological Context & Mechanistic Rationale

In P. aeruginosa, the LasI synthase catalyzes the production of OdDHL. Upon reaching a critical threshold concentration, OdDHL binds to its cognate cytoplasmic receptor, LasR. The OdDHL-LasR complex dimerizes and acts as a transcriptional activator for numerous virulence genes, including those responsible for biofilm formation, elastase production, and the regulation of subordinate QS systems (e.g., the rhl and pqs systems)[2].

Pathway LasI LasI Synthase OdDHL OdDHL (3-oxo-C12-HSL) LasI->OdDHL Biosynthesis LasR LasR Receptor OdDHL->LasR Binding & Activation Genes Target Genes (Virulence & Biofilm) LasR->Genes Transcription

OdDHL (3-oxo-C12-HSL) Quorum Sensing Pathway in P. aeruginosa.

Analytical Strategy: Causality Behind Experimental Choices

Achieving reproducible quantification of OdDHL requires overcoming two major analytical hurdles: chemical instability and matrix interference.

  • Sample Preparation (pH Control) : The homoserine lactone ring of OdDHL is highly susceptible to pH-dependent hydrolysis (ring-opening) under neutral to alkaline conditions. This hydrolysis renders the molecule undetectable by standard intact-mass methods. Therefore, extraction must be performed using acidified solvents (e.g., 0.1% acetic acid in ethyl acetate) to protonate the ring and prevent degradation during handling[1].

  • Chromatographic Separation : OdDHL possesses a hydrophobic 12-carbon acyl chain. A C18 reversed-phase column is optimal for retaining and separating OdDHL from highly polar matrix components (like salts and proteins in plasma or media)[3].

  • Mass Spectrometric Detection : In positive Electrospray Ionization (ESI+), OdDHL readily forms a protonated precursor ion[M+H]⁺ at m/z 298.2. During Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavage at the amide bond. This yields a highly stable homoserine lactone ring fragment at m/z 102.1 (the universal quantifier for AHLs) and an acyl chain fragment at m/z 197.1 (used as a qualifier to ensure peak purity)[1].

Workflow Sample 1. Sample Collection (Culture/Biofilm/Plasma) Extraction 2. Acidified LLE (Preserves Lactone Ring) Sample->Extraction LC 3. UHPLC Separation (C18 Column) Extraction->LC MS 4. ESI+ MS/MS (MRM Mode) LC->MS Data 5. Quantification (m/z 298.2 -> 102.1) MS->Data

Step-by-step LC-MS/MS workflow for OdDHL extraction and quantification.

Step-by-Step Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol establishes a self-validating system by incorporating an isotopically labeled internal standard from the very first step, correcting for any extraction losses or matrix-induced ion suppression.

  • Aliquot : Transfer 1.0 mL of cell-free bacterial supernatant, biofilm effluent, or biological fluid (e.g., plasma) into a glass extraction vial.

  • Internal Standard Addition : Spike the sample with 10 µL of [¹³C₁₆]-OdDHL or deuterated OdDHL internal standard (IS) working solution (e.g., 1 µg/mL). Vortex briefly.

  • Acidified Extraction : Add 1.0 mL of acidified ethyl acetate (containing 0.1% v/v acetic acid or formic acid)[1]. Crucial Step: The acid prevents lactone ring hydrolysis.

  • Partitioning : Vortex vigorously for 1 minute, then centrifuge at 10,000 × g for 5 minutes at 4°C to achieve clear phase separation.

  • Collection & Drying : Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution : Reconstitute the dried residue in 100 µL of LC-MS grade Methanol:Water (50:50, v/v). Vortex, centrifuge to remove any insoluble particulates, and transfer to an autosampler vial.

LC-MS/MS Instrumental Parameters

Liquid Chromatography (UHPLC)

  • Column : C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.3 - 0.4 mL/min.

  • Injection Volume : 2 - 5 µL.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.09010Load sample, elute highly polar matrix salts.
1.09010Hold initial conditions for stabilization.
6.0595Linear gradient to elute hydrophobic OdDHL.
8.0595Column wash to remove lipophilic contaminants.
8.19010Return to initial conditions.
10.09010Column re-equilibration.

Mass Spectrometry (Triple Quadrupole) Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Source temperature, capillary voltage (typically ~3.5 kV), and desolvation gas flows should be optimized per the specific instrument manufacturer's guidelines[1].

Table 2: MRM Transitions and Collision Energies for OdDHL

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Function
OdDHL 298.2102.115 - 20Quantifier (Lactone ring)
OdDHL 298.2197.115 - 20Qualifier (Acyl chain)
[¹³C₁₆]-OdDHL (IS) 314.2102.115 - 20Internal Standard

Protocol Validation & Quality Control

To ensure the protocol functions as a self-validating system , the following criteria must be strictly monitored:

  • Matrix-Matched Calibration : Because biological matrices (like serum or complex media) cause ion suppression, calibration curves must be prepared in a surrogate matrix (e.g., OdDHL-free media or stripped plasma)[3].

  • Signal-to-Noise (S/N) Ratio : The Limit of Quantification (LOQ) is strictly defined as the lowest concentration where the quantifier transition yields an S/N ≥ 10, and the qualifier/quantifier ion ratio remains within ±20% of the reference standard.

  • Blank Verification : Run a solvent blank and a matrix blank before every sample batch. The MRM chromatograms must show an S/N < 3 at the retention time of OdDHL to rule out carryover or endogenous interference[3].

References

  • LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii Source: nih.gov (PMC) URL:[Link]

  • Quorum Sensing Is Accompanied by Global Metabolic Changes in the Opportunistic Human Pathogen Pseudomonas aeruginosa Source: nih.gov (PMC) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 3O-C12-HSL for In Vitro Induction of Pseudomonas aeruginosa Virulence Factors

Introduction: The Language of Bacterial Pathogenesis Pseudomonas aeruginosa is an opportunistic pathogen renowned for its metabolic versatility and its capacity to cause severe infections, particularly in immunocompromis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Language of Bacterial Pathogenesis

Pseudomonas aeruginosa is an opportunistic pathogen renowned for its metabolic versatility and its capacity to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key aspect of its pathogenicity is a sophisticated cell-to-cell communication system known as quorum sensing (QS).[2][3] This system allows individual bacteria to sense their population density and collectively activate the expression of genes, including those for virulence factors, once a threshold concentration of signaling molecules is reached.[4]

The primary signaling molecule in the dominant las QS system of P. aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2][3][4] This molecule acts as an autoinducer; at high cell densities, it accumulates, binds to, and activates its cognate transcriptional regulator, LasR.[4][5] The resulting 3O-C12-HSL/LasR complex then initiates a transcriptional cascade, upregulating a suite of virulence factors, including elastase (encoded by lasB), pyocyanin, and components necessary for biofilm formation.[4][6] Understanding and manipulating this pathway is critical for developing novel anti-virulence strategies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using exogenous 3O-C12-HSL to induce and quantify the expression of key virulence factors in P. aeruginosa in a controlled, in vitro setting.

Theoretical Framework: The 3O-C12-HSL/LasR Signaling Cascade

The las system is a hierarchical regulator within the broader P. aeruginosa QS network. The mechanism is initiated by the basal-level synthesis of 3O-C12-HSL by the LasI synthase.[2][4] As the bacterial population grows, the extracellular concentration of 3O-C12-HSL increases.

Mechanism of Action:

  • Diffusion and Binding: 3O-C12-HSL is a small, lipophilic molecule that can diffuse across the bacterial membrane.[7] Once a critical intracellular concentration is achieved, it binds to the N-terminal ligand-binding domain of the cytoplasmic transcriptional regulator, LasR.[4][5]

  • Conformational Change and Dimerization: This binding event stabilizes LasR and induces a conformational change, promoting its dimerization.[5]

  • DNA Binding and Transcription: The activated LasR-3O-C12-HSL dimer then binds to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[5]

  • Virulence Gene Expression: This binding recruits RNA polymerase and initiates the transcription of numerous virulence genes, including lasB (elastase), lasA (protease), toxA (exotoxin A), and genes involved in pyocyanin synthesis and biofilm maturation.[4]

  • Hierarchical Control: Crucially, the LasR-3O-C12-HSL complex also activates the transcription of the rhlR and rhlI genes, the components of a secondary QS system, creating a regulatory cascade.[4]

This controlled induction is fundamental for studying gene regulation, screening for QS inhibitors, and understanding the molecular basis of P. aeruginosa pathogenicity.

Caption: 3O-C12-HSL/LasR quorum sensing circuit in P. aeruginosa.

Core Protocols: Induction and Quantification of Virulence Factors

These protocols are designed for use with P. aeruginosa strains, such as PAO1 or clinical isolates. It is often advantageous to use a lasI mutant strain, which cannot produce its own 3O-C12-HSL, to eliminate background signal and precisely study the dose-dependent effects of exogenously added autoinducer.

Preparation of 3O-C12-HSL Stock Solution

Rationale: 3O-C12-HSL is a crystalline solid with poor aqueous solubility. A high-concentration stock solution must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is recommended as it is an effective solvent and is tolerated by bacterial cultures at low final concentrations.[8][9] The use of primary alcohols like ethanol is not recommended as they can cause lactonolysis (opening of the lactone ring), inactivating the molecule.[8]

Materials:

  • N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Aseptically weigh out the desired amount of 3O-C12-HSL powder.

  • Dissolve the powder in sterile DMSO to create a high-concentration primary stock solution (e.g., 10-20 mg/mL or ~33-67 mM).[8] Ensure complete dissolution by vortexing.

  • Prepare smaller-volume working aliquots from the primary stock to avoid repeated freeze-thaw cycles.[10]

  • Store all stock solutions at -20°C, protected from light.[8][10] Stocks are stable for at least 4 years under these conditions.[8]

General Experimental Workflow for Virulence Factor Induction

This workflow provides a general framework. Specific parameters (incubation times, 3O-C12-HSL concentrations) should be optimized for the specific strain and virulence factor being assayed.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: Overnight Culture of P. aeruginosa Subculture Subculture into Fresh Medium (1:100) Start->Subculture Dispense Dispense Culture into Microplate/Tubes Subculture->Dispense Add_HSL Add 3O-C12-HSL (and Controls) Dispense->Add_HSL Incubate Incubate (e.g., 37°C) with Shaking Add_HSL->Incubate Measure_OD Measure Growth (OD600) Incubate->Measure_OD Harvest Harvest Supernatant (for secreted factors) or Biofilm Measure_OD->Harvest Assay Perform Virulence Factor Assay Harvest->Assay

Sources

Application

Application Notes &amp; Protocols: N-(3-oxododecanoyl)-D-homoserine lactone in Macrophage Apoptosis Assays

Introduction N-(3-oxododecanoyl)-D-homoserine lactone (O-DHSL), also commonly abbreviated as 3-oxo-C12-HSL, is a key autoinducer molecule utilized by the opportunistic pathogen Pseudomonas aeruginosa for quorum sensing—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-oxododecanoyl)-D-homoserine lactone (O-DHSL), also commonly abbreviated as 3-oxo-C12-HSL, is a key autoinducer molecule utilized by the opportunistic pathogen Pseudomonas aeruginosa for quorum sensing—a sophisticated system of bacterial cell-to-cell communication that coordinates gene expression with population density.[1][2] Beyond its role in regulating bacterial virulence and biofilm formation, O-DHSL has emerged as a potent modulator of host immune responses.[3][4] Of significant interest to researchers in immunology, infectious disease, and drug development is the specific ability of O-DHSL to induce programmed cell death, or apoptosis, in host immune cells, particularly macrophages and neutrophils.[1][2][3]

The targeted elimination of macrophages can severely compromise the host's innate immune defense, facilitating bacterial persistence and dissemination.[2] Understanding the molecular pathways through which O-DHSL drives macrophage apoptosis is therefore critical for developing novel therapeutic strategies against chronic P. aeruginosa infections. This guide provides a comprehensive overview of the signaling mechanisms involved and detailed, field-proven protocols for assessing O-DHSL-induced apoptosis in macrophage models.

Section 1: The Molecular Mechanism of O-DHSL-Induced Macrophage Apoptosis

O-DHSL initiates macrophage apoptosis through a multi-faceted attack that engages both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) signaling pathways. The process is dose- and time-dependent, typically observed at concentrations between 12 to 50 µM over 1 to 24 hours.[1][5][6] The core mechanism does not rely on a single pathway but rather a convergence of cellular stress signals culminating in the activation of executioner caspases.

Key events in the signaling cascade include:

  • Endoplasmic Reticulum (ER) Stress: O-DHSL can induce stress on the ER, leading to the efflux of stored calcium ions (Ca2+) into the cytoplasm.[7][8] This disruption of calcium homeostasis is a potent pro-apoptotic signal that activates specific ER-associated caspases, such as caspase-12.[7]

  • Mitochondrial Dysfunction (Intrinsic Pathway): The increase in cytosolic Ca2+ and the generation of reactive oxygen species (ROS) trigger mitochondrial dysfunction.[7] This is characterized by the collapse of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[4][7]

  • Caspase Activation Cascade: Cytosolic cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Simultaneously, O-DHSL can promote the activation of initiator caspase-8, a key component of the extrinsic pathway.[1] Both activated caspase-8 and caspase-9 converge to cleave and activate the executioner caspases-3 and -7, which are essential for the final stages of apoptosis.[1][4][7] These executioner caspases dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ODHSL O-DHSL (3-oxo-C12-HSL) ER Endoplasmic Reticulum (ER) ODHSL->ER Induces Stress Casp8 Caspase-8 ODHSL->Casp8 Activates (Extrinsic Pathway) ROS ROS Production ODHSL->ROS Ca2 Ca²⁺ Efflux ER->Ca2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Casp37 Caspase-3/7 (Executioner) Casp8->Casp37 Activates Casp9 Caspase-9 Casp9->Casp37 Activates Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp37->Apoptosis Executes ROS->Mito Causes Dysfunction CytC->Casp9 Activates Ca2->Mito G cluster_workflow Experimental Workflow cluster_assays 4. Apoptosis Assays cluster_analysis 5. Analysis Culture 1. Culture Macrophages Treat 2. Treat with O-DHSL (and controls) Culture->Treat Harvest 3. Harvest Cells (Adherent + Supernatant) Treat->Harvest AnnexinV Annexin V / PI Staining Harvest->AnnexinV TUNEL TUNEL Assay Harvest->TUNEL Caspase Caspase Activity Assay Harvest->Caspase Flow Flow Cytometry AnnexinV->Flow TUNEL->Flow Microscopy Fluorescence Microscopy TUNEL->Microscopy PlateReader Plate Reader Caspase->PlateReader

Caption: General experimental workflow for assessing macrophage apoptosis.

Protocol 3.1: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This is the gold-standard assay for identifying early and late-stage apoptosis. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [9]Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes. Cells in late-stage apoptosis or necrosis lose membrane integrity and become permeable to PI. [10][11] Materials:

  • FITC-conjugated Annexin V (or other fluorophore)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (typically 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cell suspensions

  • 5 mL polystyrene round-bottom tubes for flow cytometry

Procedure:

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water. Prepare enough for all samples and keep it on ice. The calcium in this buffer is essential for Annexin V binding to PS. [12]2. Harvest Cells: For adherent cells, gently scrape or use a non-enzymatic cell dissociation buffer. It is crucial to collect both the adherent cells and any floating cells from the supernatant, as apoptotic cells often detach. Centrifuge the collected cell suspension at 300-400 x g for 5 minutes.

  • Wash Cells: Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300-400 x g for 5 minutes. This wash removes residual media components that can interfere with staining.

  • Resuspend in Binding Buffer: Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer to a final concentration of approximately 1 x 10⁶ cells/mL. [11]5. Stain Cells:

    • Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a fresh flow cytometry tube.

    • Add 5 µL of FITC-Annexin V.

    • Add 5 µL of PI staining solution (e.g., 50 µg/mL stock).

    • Gently vortex or flick the tube to mix.

  • Incubate: Incubate the tubes for 15 minutes at room temperature, protected from light. [11][13]7. Dilute and Analyze: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour). Do not wash the cells after staining, as the binding of Annexin V is reversible. [12] Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells. [11]* Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells. [11]* Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in well-controlled apoptosis experiments).

Protocol 3.2: TUNEL Assay for DNA Fragmentation

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects a key hallmark of late-stage apoptosis: DNA fragmentation. [14]The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs (e.g., BrdUTP or a fluorescent dUTP) to the 3'-hydroxyl ends of fragmented DNA, allowing for visualization by fluorescence microscopy or flow cytometry. [15][16] Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS) [17]* PBS

  • Nuclear counterstain (e.g., DAPI)

Procedure (for analysis by fluorescence microscopy):

  • Prepare Cells: Seed macrophages on glass coverslips in a 24-well plate and treat with O-DHSL as determined in optimization experiments.

  • Fixation: Aspirate the culture medium and rinse the cells once with PBS. Add 500 µL of 4% Paraformaldehyde and incubate for 15-30 minutes at room temperature. This step cross-links cellular components, preserving morphology. [15]3. Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 500 µL of 0.2% Triton X-100 in PBS and incubate for 15 minutes at room temperature. [17]This step is critical as it allows the TdT enzyme to access the nucleus.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Equilibration (Optional but Recommended): Some kits provide an equilibration buffer. Incubate cells in this buffer for 10 minutes at room temperature to prepare the DNA ends for the labeling reaction. [15]7. TdT Labeling Reaction:

    • Prepare the TUNEL reaction mixture immediately before use according to the kit manufacturer's instructions (typically a mix of TdT enzyme and labeled nucleotides in reaction buffer).

    • Remove the previous buffer and add 50-100 µL of the reaction mixture to each coverslip.

    • Incubate for 60 minutes at 37°C in a humidified, dark chamber to prevent evaporation. [18][15]8. Stop Reaction & Wash: Wash the cells three times with PBS for 5 minutes each to remove unincorporated nucleotides.

  • Counterstain and Mount: Incubate with a nuclear counterstain like DAPI for 5 minutes, wash, and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Visualize: Observe under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP) against the blue DAPI-stained nuclei of all cells.

Protocol 3.3: Caspase Activity Assay (General Protocol)

Principle: This assay quantifies the activity of specific caspases (e.g., Caspase-3, -8, -9) that are activated during apoptosis. The cell lysate is incubated with a synthetic substrate that is specific for the caspase of interest and is conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be measured using a plate reader.

Materials:

  • Caspase-3, -8, or -9 fluorometric or colorimetric assay kit

  • Cell Lysis Buffer (provided in kit)

  • Chilled PBS

  • Treated and control cells

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells in a multi-well plate (e.g., 6-well or 12-well) with O-DHSL and controls.

  • Harvest and Lyse Cells:

    • Collect all cells (adherent and floating) and centrifuge at 500 x g for 5 minutes at 4°C.

    • Wash the pellet once with cold PBS.

    • Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

  • Perform Assay:

    • Transfer the supernatant (cell lysate) to a new, chilled microfuge tube. Determine the protein concentration if normalization is desired.

    • Add 50 µL of cell lysate to each well of a 96-well plate.

    • Prepare the reaction mixture according to the kit's instructions (typically a 2X Reaction Buffer mixed with the specific caspase substrate).

    • Add 50 µL of the reaction mixture to each well.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read Plate: Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em ≈ 400/505 nm for AFC) using a microplate reader. The signal intensity is directly proportional to the caspase activity in the sample.

References

  • N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl homoserine lactone accelerates apoptosis in macrophages and neutrophils. Infection and Immunity, 71(10), 5785-5793. [Link]

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. Infection and Immunity. [Link]

  • Jahoor, A., et al. (2003). The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. Infection and Immunity. [Link]

  • ScienCell Research Laboratories. TUNEL Apoptosis Assay (TUNEL). ScienCell. [Link]

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. ResearchGate. [Link]

  • Li, L., et al. (2016). N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts. PLoS ONE, 11(4), e0153400. [Link]

  • Enzo Life Sciences. TUNEL Assay for Analyzing Apoptosis & Cell Death. Enzo Life Sciences. [Link]

  • Clyte. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. clyte. [Link]

  • Zhang, Y., et al. (2015). The Role of Toll-Like Receptor 9 in Chronic Stress-Induced Apoptosis in Macrophage. PLoS ONE, 10(4), e0123932. [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Belzile, E., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. [Link]

  • He, S., et al. (2011). Toll-like receptors activate programmed necrosis in macrophages through a receptor-interacting kinase-3–mediated pathway. Proceedings of the National Academy of Sciences, 108(50), 20054-20059. [Link]

  • USF Health. Apoptosis Protocols. University of South Florida. [Link]

  • Kasten, J., et al. (2010). Caspase-3 and caspase-7 are essential for N-(3-oxododecanoyl)-L-homoserine lactone (C12)-induced apoptosis of fibroblasts. Journal of Innate Immunity, 2(5), 467-478. [Link]

  • Kim, D., et al. (2021). N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways. International Journal of Molecular Sciences, 22(14), 7578. [Link]

  • Assay Genie. (2022). TUNEL staining : The method of choice for measuring cell death. Assay Genie. [Link]

  • Häcker, H., et al. (2003). A dominant role of Toll-like receptor 4 in the signaling of apoptosis in bacteria-faced macrophages. The Journal of Experimental Medicine, 198(8), 1231-1240. [Link]

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. Infection and Immunity, 71(10), 5785-5793. [Link]

  • Ruckdeschel, K., et al. (2004). Role of Toll-Like Receptor Signaling in the Apoptotic Response of Macrophages to Yersinia Infection. Infection and Immunity, 72(11), 6670-6678. [Link]

  • Li, T., & Chen, Y. G. (2021). Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity. Frontiers in Immunology, 12, 759311. [Link]

Sources

Method

Application Note: Utilizing 3-oxo-C12-HSL for Interrogating Gene Regulation and Quorum Sensing in Pseudomonas aeruginosa

Executive Summary & Mechanistic Framework Pseudomonas aeruginosa relies on a highly integrated, hierarchical quorum sensing (QS) network to coordinate population-density-dependent behaviors, including virulence factor se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

Pseudomonas aeruginosa relies on a highly integrated, hierarchical quorum sensing (QS) network to coordinate population-density-dependent behaviors, including virulence factor secretion, biofilm maturation, and host immune evasion. At the apex of this regulatory hierarchy is the LasI/LasR system[1].

The synthase LasI produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Upon reaching a critical threshold, 3-oxo-C12-HSL binds to the cytoplasmic transcription factor LasR. This binding event stabilizes LasR, promoting its dimerization and subsequent binding to specific promoter sequences (las boxes) to activate target genes[2]. This primary activation not only drives the expression of critical virulence factors like elastase (lasB) and exotoxin A (toxA), but it also triggers subordinate QS systems, including the Rhl (C4-HSL) and PQS (Pseudomonas quinolone signal) pathways[1].

Beyond classical LasR-dependent regulation, advanced transcriptomic studies have revealed that 3-oxo-C12-HSL can exert LuxR-homolog-independent gene regulation, suggesting a broader, more complex regulatory footprint[2]. Furthermore, 3-oxo-C12-HSL functions as a cross-kingdom signaling molecule, capable of attenuating host immune responses by disrupting NF-κB signaling and inducing the unfolded protein response (UPR) in mammalian macrophages[3].

LasR_Pathway LasI LasI Synthase HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes Complex LasR:3-oxo-C12-HSL Active Complex HSL->Complex Binds LasR LasR Receptor (Inactive) LasR->Complex Binds Complex->LasI Positive Feedback Virulence Virulence Factors (lasB, toxA, aprA) Complex->Virulence Activates Transcription RhlSys Rhl System (rhlR, rhlI) Complex->RhlSys Hierarchical Activation PQSSys PQS System (pqsR, pqsA-E) Complex->PQSSys Hierarchical Activation

P. aeruginosa LasR/3-oxo-C12-HSL quorum sensing hierarchy and target gene activation.

Experimental Design & Causality Principles

When designing experiments to map the 3-oxo-C12-HSL regulon or to screen Quorum Sensing Inhibitors (QSIs), researchers must address several critical biological and chemical variables to ensure trustworthiness and reproducibility:

  • Strain Selection (The "Null" Background): Utilizing a wild-type P. aeruginosa strain introduces high, dynamically fluctuating endogenous levels of 3-oxo-C12-HSL that will mask the effects of exogenous treatments. It is imperative to use a lasI deletion mutant (e.g., PAO-JP2 or PA14 ΔlasI). This ensures that any observed transcriptional activation is strictly causal to the exogenously added 3-oxo-C12-HSL or the specific QSI being evaluated[4].

  • Lactone Ring Stability: The homoserine lactone ring is highly susceptible to alkaline hydrolysis (lactonolysis) at pH > 7.5, which renders the molecule biologically inactive. Culture media must be heavily buffered (e.g., with 50 mM MOPS, pH 7.0), and stock solutions must be prepared in anhydrous DMSO or acidified ethyl acetate to prevent degradation during storage and prolonged incubation.

  • Reporter Construct Specificity: To accurately quantify LasR activation, fusing a highly responsive, direct downstream promoter (such as lasB) to a reporter operon (e.g., luxCDABE or lacZ) provides a real-time, self-validating readout of intracellular QS dynamics without the need for destructive sampling[5].

Protocol 1: Bioluminescent Reporter Assay for LasR Activation & QSI Screening

Objective: To quantify the dose-dependent activation of LasR by 3-oxo-C12-HSL and evaluate the efficacy of potential QS inhibitors in real-time.

Materials:

  • P. aeruginosa PAO1 ΔlasI harboring a plasmid-borne lasB-luxCDABE fusion[5].

  • Synthetic 3-oxo-C12-HSL stock (10 mM in anhydrous DMSO).

  • Luria-Bertani (LB) broth buffered with 50 mM MOPS (pH 7.0).

  • Candidate QSI compounds.

Step-by-Step Methodology:

  • Inoculum Preparation: Inoculate the reporter strain from a frozen glycerol stock into 5 mL of buffered LB broth containing the appropriate antibiotic selection for plasmid maintenance. Incubate overnight at 37°C with shaking (250 rpm).

  • Culture Standardization: Measure the OD600 of the overnight culture. Dilute the culture in fresh, pre-warmed buffered LB to a starting OD600 of 0.05. Causality Note: Starting at a low OD ensures cells are in the early exponential growth phase, where the QS machinery is highly responsive to exogenous signals rather than saturated by secondary metabolic byproducts.

  • Treatment Setup: In a sterile, opaque 96-well plate (to prevent luminescence cross-talk between wells), add 190 µL of the diluted bacterial culture per well.

  • Signal/Inhibitor Addition:

    • Agonist Curve: Add 10 µL of serially diluted 3-oxo-C12-HSL (final concentrations ranging from 1 nM to 10 µM).

    • Antagonist Screening: Add a sub-maximal concentration of 3-oxo-C12-HSL (e.g., 1 µM) combined with varying concentrations of the QSI candidate[5].

    • Self-Validation Control: Include a DMSO vehicle control to establish baseline background luminescence and ensure the solvent does not induce toxicity.

  • Incubation & Kinetic Readout: Seal the plate with a breathable, optically clear membrane. Incubate in a multimode microplate reader at 37°C with orbital shaking. Measure both OD600 (for cell growth) and luminescence (Counts Per Second, CPS) every 30 minutes for 12-18 hours[4].

  • Data Normalization: Calculate Relative Light Units (RLU) by dividing the luminescence (CPS) by the corresponding OD600 value. This normalization corrects for any differences in cell density or potential growth-inhibitory effects of the tested compounds[4].

Workflow Inoculum 1. Prepare PAO1 ΔlasI Reporter Strain Treatment 2. Add 3-oxo-C12-HSL ± QSI Candidates Inoculum->Treatment Incubation 3. Incubate 37°C (Log to Stat Phase) Treatment->Incubation Assay1 4A. Luminescence Readout (CPS/OD) Incubation->Assay1 Reporter Assay Assay2 4B. RNA Extraction & RNA-seq Incubation->Assay2 Transcriptomics

Experimental workflow for evaluating 3-oxo-C12-HSL responses and QSI screening.

Protocol 2: Transcriptomic Profiling (RNA-seq) of the 3-oxo-C12-HSL Regulon

Objective: To map global gene expression changes induced by 3-oxo-C12-HSL, capturing both LasR-dependent pathways and LuxR-homolog-independent targets[2].

Causality for RNA-seq: While reporter assays are excellent for targeted validation, RNA-seq provides an unbiased, comprehensive snapshot of the transcriptome. This is crucial for identifying novel regulatory targets, especially in complex environments like biofilms or ex vivo models where QS dynamics shift significantly[6][7].

Step-by-Step Methodology:

  • Culture & Induction: Grow the P. aeruginosa ΔlasI mutant in buffered LB to an OD600 of 0.5 (mid-log phase). Split the culture into two separate flasks.

  • Treatment: To one flask, add 10 µM 3-oxo-C12-HSL. To the other, add an equivalent volume of DMSO (Vehicle Control). Incubate for exactly 30 minutes. Causality Note: A short induction time captures primary transcriptional responses before secondary regulatory cascades (like the Rhl system) dominate the transcriptomic profile.

  • RNA Stabilization: Immediately add RNAprotect Bacteria Reagent (Qiagen) at a 2:1 ratio to the culture to halt transcription and prevent RNA degradation.

  • Cell Lysis & RNA Extraction: Pellet the cells and perform enzymatic lysis using Lysozyme (1 mg/mL) and Proteinase K. Extract total RNA using a column-based method, followed by rigorous on-column DNase I treatment to remove genomic DNA contamination.

  • Quality Control (Self-Validation): Assess RNA integrity using an Agilent Bioanalyzer or TapeStation. An RNA Integrity Number (RIN) > 8.0 is strictly required to ensure high-quality sequencing libraries.

  • Library Prep & Sequencing: Deplete ribosomal RNA (rRNA) using a probe-based bacterial depletion kit. Synthesize cDNA and construct stranded RNA-seq libraries. Sequence on an Illumina platform to a depth of at least 20-30 million reads per sample[6].

  • Bioinformatic Analysis: Map reads to the P. aeruginosa PAO1 reference genome. Use tools like DESeq2 to identify differentially expressed genes (DEGs) with a threshold of |log2 Fold Change| > 1 and an adjusted p-value < 0.05[7].

Quantitative Data Presentation

Table 1: Expected Transcriptomic Response to 3-oxo-C12-HSL Induction in P. aeruginosa ΔlasI Note: Data represents generalized expected outcomes 30 minutes post-induction based on established transcriptomic profiles.

Gene SymbolLocus TagFunctional CategoryExpected RegulationLog2 Fold Change
lasBPA3724Virulence (Elastase)Upregulated+4.5 to +6.0
lasAPA1871Virulence (Protease)Upregulated+3.0 to +5.0
rhlRPA3477Quorum Sensing (Receptor)Upregulated+2.5 to +4.0
rhlIPA3476Quorum Sensing (Synthase)Upregulated+2.0 to +3.5
toxAPA1148Virulence (Exotoxin A)Upregulated+3.0 to +4.5
antAPA2511Anthranilate DegradationUpregulated (LasR-indep.)+1.5 to +2.5

Table 2: Typical Reporter Assay Readouts for QS Evaluation Note: Example validation parameters for a standard lasB-lux reporter assay.

Compound / ConditionTarget MechanismAssay Readout (IC50 / EC50)Biological Implication
3-oxo-C12-HSLLasR AgonistEC50 ≈ 10 - 50 nMPotent activation of lasB promoter.
C4-HSLRhlR AgonistEC50 > 10 µM (Weak cross-talk)High specificity of the lasB reporter for the Las system.
Patulin (Known QSI)LasR AntagonistIC50 ≈ 5 - 15 µMCompetitively inhibits LasR dimerization/DNA binding.
DMSO (Vehicle)N/ABaseline RLUValidates that solvent does not induce or inhibit QS.

References

  • LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa Source: PNAS URL:[Link]

  • Transcriptome Analysis of Pseudomonas aeruginosa Biofilm Infection in an Ex Vivo Pig Model of the Cystic Fibrosis Lung Source: PMC / NIH URL:[Link]

  • Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response Source: PMC / NIH URL:[Link]

  • The Small RNA AmiL Regulates Quorum Sensing-Mediated Virulence in Pseudomonas aeruginosa PAO1 Source: Microbiology Spectrum - ASM Journals URL:[Link]

  • Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems Source: Journal of Bacteriology - ASM Journals URL:[Link]

  • Immunosuppressive but Non-LasR-Inducing Analogues of the Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)-l-homoserine Lactone Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Distinct transcriptome and traits of freshly dispersed Pseudomonas aeruginosa cells Source: mSphere - ASM Journals URL:[Link]

Sources

Application

Application Note: Utilizing OdDHL in the Screening and Validation of Quorum Quenching Inhibitors

Executive Summary & Mechanistic Rationale The rise of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward anti-virulence strategies....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rise of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward anti-virulence strategies. One of the most promising targets is Quorum Sensing (QS) —the cell-to-cell communication system bacteria use to coordinate pathogenic behaviors. In the opportunistic pathogen Pseudomonas aeruginosa, the master regulator of virulence is the LasI/LasR QS system, which relies on the autoinducer N-(3-Oxododecanoyl)-L-homoserine lactone (OdDHL) (1[1]).

Quorum Quenching (QQ) refers to the targeted disruption of this pathway. By utilizing OdDHL as a standardized agonist in highly controlled biosensor assays, researchers can screen for two primary classes of QQ agents:

  • Small Molecule Antagonists: Compounds that competitively bind to the LasR receptor, preventing OdDHL from initiating dimerization and DNA binding.

  • QQ Enzymes (Lactonases/Acylases): Biologics that enzymatically degrade the OdDHL signal before it can reach the receptor (2[2]).

System Architecture: The LasI/LasR Pathway

To effectively design a screening protocol, one must first understand the biochemical topology of the target. LasI synthesizes OdDHL, which accumulates extracellularly. Upon reaching a threshold concentration, OdDHL binds the cytoplasmic LasR receptor. This binding induces a conformational change, leading to LasR dimerization and the subsequent transcriptional activation of virulence genes such as lasB (elastase) and toxA (exotoxin A).

G LasI LasI Synthase OdDHL OdDHL (3-oxo-C12-HSL) LasI->OdDHL Synthesizes Complex LasR-OdDHL Complex OdDHL->Complex Binds to LasR LasR Receptor LasR->Complex Dimerizes TargetGenes Virulence Factor Genes (lasB, toxA) Complex->TargetGenes Activates QQEnzyme QQ Enzyme (Lactonase/Acylase) QQEnzyme->OdDHL Degrades QQInhibitor Small Molecule Antagonist QQInhibitor->LasR Competes

OdDHL-mediated LasI/LasR signaling pathway and targeted Quorum Quenching interventions.

Strategic Selection of Biosensor Strains

The choice of reporter strain dictates the translational relevance of your hits. While E. coli is highly sensitive, it lacks the robust efflux pumps characteristic of Pseudomonas.

Expert Insight (Causality): Screening directly in an E. coli reporter often yields false positives—compounds that appear potent in vitro but fail in vivo because they cannot penetrate the P. aeruginosa outer membrane or are rapidly expelled by MexAB-OprM efflux pumps. Therefore, utilizing a P. aeruginosa ΔlasIΔrhlI mutant (e.g., PAO-JP2) is critical for identifying translatable, cell-permeable antagonists (3[3]).

Quantitative Comparison of Reporter Systems
Biosensor StrainGenetic BackgroundReporter SystemPrimary ApplicationOdDHL EC50 / Sensitivity
P. aeruginosa PAO-JP2 ΔlasIΔrhlI mutantplasI-LVAGFP (Fluorescence)Small molecule antagonist HTS; Efflux pump evaluation~100–150 nM
E. coli DH5 α lasR + lasB-luxLuciferase (Bioluminescence)Initial HTS; High-sensitivity screening~10–50 nM
A. tumefaciens NT1 traG::lacZ β -galactosidase (Colorimetric)QQ enzyme (lactonase/acylase) screeningBroad AHL detection

High-Throughput Screening (HTS) Protocols

Workflow Visualization

Workflow Start Compound Library Assay Co-incubate: Compounds + OdDHL (EC50) Start->Assay Prep Prepare Reporter Strain (e.g., PAO-JP2) Prep->Assay Read Measure Reporter Signal (GFP/Luciferase) & OD600 Assay->Read Filter Filter Bactericidal Hits (Check OD600) Read->Filter Hits Identify True QQ Antagonists Filter->Hits

High-throughput screening workflow for identifying OdDHL antagonists.

Protocol 1: Screening Small Molecule Antagonists (P. aeruginosa PAO-JP2)

This protocol utilizes a competitive binding assay to identify compounds that displace OdDHL from the LasR receptor (4[4]).

  • Culture Preparation: Inoculate P. aeruginosa PAO-JP2 (harboring plasI-LVAGFP) in Luria-Bertani (LB) medium supplemented with 300 µg/mL carbenicillin. Grow overnight at 37°C.

  • Subculturing: Dilute the overnight culture 1:100 in fresh LB (without antibiotics) and incubate until the culture reaches an OD600 of 0.25–0.3. This ensures cells are in the active logarithmic growth phase.

  • Compound Dispensing: In a 384-well black, clear-bottom microtiter plate, dispense the test compounds to achieve a final screening concentration of 10 µM.

  • Agonist Addition (Critical Step): Add OdDHL to a final concentration equivalent to its EC50 in this specific strain (typically ~150 nM).

    • Causality Note: Using a saturating concentration of OdDHL (e.g., 100 µM) will outcompete weak-to-moderate inhibitors, leading to false negatives. Using the EC50 sensitizes the assay to detect competitive displacement (5[5]).

  • Inoculation & Incubation: Add the diluted bacterial culture to the wells. Include positive controls (e.g., 10 µM V-06-018, a known LasR antagonist) and negative controls (DMSO vehicle). Incubate at 37°C for 4–6 hours.

  • Data Acquisition: Measure GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and cell density (OD600) simultaneously using a multimodal plate reader.

Protocol 2: Screening for AHL-Degrading Enzymes (A. tumefaciens NT1)

This protocol identifies biological agents (enzymes or microbes) capable of hydrolyzing the lactone ring or cleaving the acyl chain of OdDHL (6[6]).

  • Co-incubation: Mix the candidate QQ enzyme (or crude bacterial lysate) with 0.2 mM OdDHL in a buffered solution. Incubate for 24–48 hours at optimal enzyme temperature.

  • Biosensor Preparation: Prepare an agar overlay containing minimal medium (MM), an overnight culture of A. tumefaciens NT1, and 300 µM X-gal. Maintain the plate at 50°C until poured to prevent premature concretion.

  • Spotting & Readout: Spot 10 µL of the co-incubation mixture onto the solidified biosensor plate. Incubate overnight in the dark.

  • Interpretation: If the OdDHL was successfully degraded by the QQ enzyme, the spot will remain colorless. If OdDHL remains intact, it will activate the traG::lacZ fusion, cleaving X-gal and producing a distinct blue halo.

Self-Validating Assay Design & Data Interpretation

A critical failure point in QQ screening is the misidentification of bactericidal or bacteriostatic compounds as QS inhibitors. To ensure trustworthiness, every protocol must act as a self-validating system:

  • The OD600 Rule: You must multiplex the reporter readout (GFP/Luciferase) with a viability metric (OD600). If a compound reduces the reporter signal but concurrently depresses the OD600 by >10-15% compared to the DMSO control, it is a non-specific growth inhibitor, not a true QQ agent (7[7]).

  • Dose-Response Validation: Primary hits must be subjected to a secondary screen across a concentration gradient (e.g., 0.1 µM to 100 µM) against a fixed OdDHL concentration. A true competitive antagonist will yield a standard sigmoidal dose-response curve, allowing for the calculation of a precise IC50 value.

  • Control Benchmarking: Always benchmark novel hits against known standards. Utilizing a validated antagonist like V-06-018 at a saturating concentration provides a baseline for 100% LasR inhibition, standardizing the calculation of relative antagonism across different assay plates (3[3]).

References

  • Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC.1[1]

  • Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC. 4[4]

  • Exploration of the Quorum-Quenching Mechanism in Pseudomonas nitroreducens W-7 and Its Potential to Attenuate the Virulence of Dickeya zeae EC1 - Frontiers.2[2]

  • Screening and isolating quorum sensing inhibitor from bacteria - Academic Journals.6[6]

  • Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC. 3[3]

  • Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands - PMC.5[5]

  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - MDPI. 7[7]

Sources

Method

Application Note: In Vivo Administration of N-(3-oxododecanoyl)-D-homoserine lactone as a Stereospecific Probe in Mouse Models

Introduction & Scientific Rationale In the study of host-pathogen interactions, Pseudomonas aeruginosa utilizes N-(3-oxododecanoyl)-L-homoserine lactone (L-3-oxo-C12-HSL) as its primary quorum-sensing (QS) autoinducer. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the study of host-pathogen interactions, Pseudomonas aeruginosa utilizes N-(3-oxododecanoyl)-L-homoserine lactone (L-3-oxo-C12-HSL) as its primary quorum-sensing (QS) autoinducer. Beyond regulating bacterial virulence, L-3-oxo-C12-HSL profoundly modulates mammalian host biology, triggering apoptosis in macrophages and neutrophils, and altering pro-inflammatory cytokine profiles[1][2].

However, a persistent challenge in drug development and immunology is determining whether these host responses are driven by stereospecific receptor activation (e.g., via mammalian receptors like T2R38 or IQGAP1) or by non-specific lipid bilayer perturbations , given the molecule's highly lipophilic acyl tail[3].

To decouple these mechanisms in vivo, researchers employ N-(3-oxododecanoyl)-D-homoserine lactone (D-3-oxo-C12-HSL) —the unnatural enantiomer[4]. Because the D-isomer possesses identical physicochemical properties (lipophilicity, molecular weight) but an inverted stereocenter at the lactone ring, it serves as an elegant, self-validating negative control. If a physiological response is triggered by the L-isomer but absent with the D-isomer, the mechanism is definitively receptor-mediated rather than a generalized membrane effect[3][5].

Mechanistic Pathways: Stereospecificity in Host Recognition

The biological divergence between the enantiomers dictates the experimental design. While both isomers can passively insert into mammalian cell membranes, only the canonical L-isomer achieves the precise spatial orientation required to dock into the ligand-binding pockets of host receptors.

G L_Isomer L-3-oxo-C12-HSL (Natural Autoinducer) Receptor Host Receptors (e.g., T2R38, IQGAP1) L_Isomer->Receptor High Affinity Membrane Lipid Bilayer (Membrane Insertion) L_Isomer->Membrane Lipophilic D_Isomer D-3-oxo-C12-HSL (Unnatural Enantiomer) D_Isomer->Receptor Steric Clash D_Isomer->Membrane Lipophilic Response Immunomodulation (Apoptosis, Cytokines) Receptor->Response Activation NoResponse Baseline Activity (No specific signaling) Membrane->NoResponse Passive

Divergent host signaling pathways of L- vs. D-3-oxo-C12-HSL based on stereospecific receptor affinity.

Quantitative Pharmacodynamic Profile

When establishing an in vivo mouse model (e.g., acute lung inflammation or systemic immunomodulation), comparing the quantitative readouts of both enantiomers is critical for establishing a baseline.

Pharmacodynamic ParameterVehicle Control (1% DMSO)L-3-oxo-C12-HSL (Canonical)D-3-oxo-C12-HSL (Probe)
Host Receptor Affinity (e.g., T2R38) NoneHigh ( Kd​ < 10 µM)Negligible
Macrophage Apoptosis (Caspase-3/8) Baseline+++ (Accelerated)Baseline (+)
Pro-inflammatory Cytokines (TNF-α, IL-6) Baseline+++ (Significant ↑)Baseline
Membrane Insertion / Lipophilicity N/AYes (LogP ≈ 3.5)Yes (LogP ≈ 3.5)
Lactonase Degradation Susceptibility N/AHigh (via PON1/PON3)Low (Stereoresistant)

Data synthesized from comparative enantiomeric studies of homoserine lactones in mammalian systems[2][3].

Experimental Protocol: Intratracheal Administration in Mouse Models

This methodology outlines a self-validating protocol for assessing the stereospecific immunomodulatory effects of 3-oxo-C12-HSL enantiomers in the murine lung.

Phase 1: Formulation and Pharmacokinetic Considerations

Expert Insight: The lactone ring of homoserine lactones is highly susceptible to alkaline hydrolysis (pH > 7.4), which opens the ring to form biologically inactive homoserine[2]. Furthermore, the 12-carbon acyl chain makes the molecule highly hydrophobic.

  • Stock Preparation: Dissolve lyophilized D-3-oxo-C12-HSL and L-3-oxo-C12-HSL independently in 100% anhydrous DMSO to a concentration of 50 mM. Store aliquots at -20°C in amber vials to prevent photodegradation.

  • Working Solution: Immediately prior to administration, dilute the stock into sterile, slightly acidic Phosphate-Buffered Saline (PBS, pH 6.5–6.8) to a final concentration of 100 µM.

  • Vehicle Control: Prepare a matched vehicle solution consisting of PBS (pH 6.5–6.8) with an identical DMSO concentration (≤ 0.2% v/v). Causality: Keeping DMSO below 0.5% prevents solvent-induced epithelial toxicity, which could mask the lactone's immunomodulatory effects.

Phase 2: Intratracheal Instillation
  • Subject Preparation: Acclimate 8–10 week-old female C57BL/6 mice for 7 days.

  • Anesthesia: Induce light anesthesia using 3-5% isoflurane in an induction chamber, maintaining with 1.5-2% via a nose cone.

  • Positioning: Suspend the mouse vertically by the upper incisors on a custom intubation stand. Use a cold-light source to illuminate the extrathoracic trachea.

  • Instillation: Using a 22-gauge blunt-ended gavage needle attached to a 100 µL Hamilton syringe, carefully bypass the vocal cords and instill 50 µL of the working solution (Vehicle, L-isomer, or D-isomer) directly into the trachea.

  • Recovery: Keep the mouse upright for 30 seconds to ensure uniform bilateral distribution into the bronchi, then place in a heated recovery cage.

Phase 3: Bronchoalveolar Lavage (BAL) and Downstream Readouts

Expert Insight: To capture the peak apoptotic and cytokine response, BAL should be performed 4 to 6 hours post-instillation.

  • Euthanasia: Euthanize mice via CO₂ asphyxiation followed by cervical dislocation.

  • Tracheal Cannulation: Expose the trachea, make a small incision, and insert a 20-gauge catheter. Secure with a surgical suture.

  • Lavage: Instill 0.8 mL of ice-cold PBS (containing protease inhibitors) into the lungs. Gently aspirate to recover the BAL fluid. Repeat 3 times and pool the aspirates.

  • Cellular Separation: Centrifuge the BAL fluid at 400 × g for 10 minutes at 4°C.

    • Supernatant: Aliquot and freeze at -80°C for cytokine quantification (e.g., TNF-α, IL-6) via ELISA.

    • Cell Pellet: Resuspend in annexin-binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) to quantify neutrophil and macrophage apoptosis via flow cytometry.

Phase 4: Data Validation and Interpretation

A successful, self-validating experiment will show significant Annexin V+ staining and elevated TNF-α in the L-isomer group , while the D-isomer group will closely mirror the Vehicle group . This result definitively proves that the observed in vivo immunomodulation is dependent on the precise chiral recognition of the lactone ring by host receptors, rather than non-specific lipotoxicity[3][5].

References

  • Immunization with 3-oxododecanoyl-L-homoserine lactone-protein conjugate protects mice from lethal Pseudomonas aeruginosa lung infection.National Institutes of Health (NIH) / PubMed.
  • N-Acyl homoserine lactone — Grokipedia.Grokipedia.
  • 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl] - ChemicalBook.ChemicalBook.
  • A Bacterial Quorum Sensing Molecule Elicits a General Stress Response in Saccharomyces cerevisiae.National Institutes of Health (NIH) / PMC.
  • C12 activates cells though a mechanism distinct from the canonical...ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3O-C12-HSL chemical synthesis

Welcome to the Technical Support Center for Quorum Sensing Biochemicals. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quorum Sensing Biochemicals. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common challenges encountered during the chemical synthesis and purification of N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) .

3O-C12-HSL is the primary autoinducer for the Pseudomonas aeruginosa LasI/LasR quorum-sensing system, playing a critical role in regulating virulence factors and biofilm formation[1]. Due to its unique structural features—specifically the 3-oxo group and the labile homoserine lactone ring—researchers frequently experience low isolated yields. This guide provides field-proven insights, focusing on the chemical causality behind these synthetic bottlenecks.

Synthesis Workflow & Bottleneck Analysis

G A 3-Oxododecanoic Acid (Acyl Precursor) C Coupling Reaction (EDC/NHS or DCC/DMAP) A->C B L-Homoserine Lactone HCl (Amine Precursor) B->C D Crude 3O-C12-HSL (Reaction Mixture) C->D Risk: Epimerization E Aqueous Workup (pH Control is Critical) D->E Risk: Ring Hydrolysis F Purification (HPLC / Silica Gel) E->F G Pure 3O-C12-HSL (Autoinducer) F->G Risk: Tautomerization Loss

Workflow for 3O-C12-HSL synthesis highlighting critical yield-loss bottlenecks.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my overall yield consistently below 30% after the aqueous workup? The Causality: The most common culprit for massive yield loss during the synthesis of acyl-homoserine lactones (AHLs) is the unintended hydrolysis of the homoserine lactone ring[2]. The lactone ring is highly susceptible to base-catalyzed ring opening. If your aqueous workup (e.g., washing with sodium bicarbonate to remove unreacted acid) exceeds a pH of 7.5, hydroxide ions will attack the electrophilic carbonyl carbon of the lactone, opening it into an inactive, water-soluble homoserine derivative that is subsequently lost in the aqueous layer. The Solution: Maintain strict pH control during workup. Use a weak buffer (e.g., pH 6.5 phosphate buffer) instead of strong basic washes.

Q2: During column chromatography, my product streaks severely, and I lose a significant portion of my yield. What causes this? The Causality: 3O-C12-HSL contains a 3-oxo group on its acyl chain[3]. The methylene protons situated between the amide carbonyl and the 3-oxo carbonyl are highly acidic. This structural feature allows the molecule to undergo keto-enol tautomerization. On polar stationary phases like standard silica gel, the enol form interacts strongly with the silanol groups, causing severe streaking, poor resolution, and irreversible adsorption (yield loss). The Solution: Switch to reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column for purification. If normal-phase silica must be used, lightly deactivate the silica or use a solvent system with a trace amount of acetic acid (0.1%) to suppress ionization and sharpen the elution band.

Q3: My bioassay shows lower-than-expected LasR activation, even though my NMR shows a pure product. Why? The Causality: You have likely experienced epimerization at the chiral center of the L-homoserine lactone ring during the coupling step. Biological receptors like LasR are highly stereospecific; the natural autoinducer requires the (S)-configuration[1]. Over-activation of the carboxylic acid or excessive use of strong organic bases (like triethylamine or DIPEA) during the amide coupling step can abstract the alpha-proton of the lactone, leading to racemization. The Solution: Optimize your coupling reagents. Avoid excess base. Using EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) is generally milder and preserves stereochemical integrity better than aggressive coupling conditions.

Quantitative Data: Optimization of Coupling Conditions

The choice of coupling reagents and environmental conditions directly dictates the final isolated yield and stereochemical purity of 3O-C12-HSL.

Coupling Reagent SystemBase UsedWorkup pHAverage Isolated YieldStereochemical Integrity (L-isomer)Primary Yield Loss Mechanism
DCC / DMAPTriethylamine (2 eq)8.015 - 25%< 70%Lactone ring hydrolysis & Epimerization
HATU / HOAtDIPEA (1.5 eq)7.545 - 55%~ 85%Partial ring opening during workup
EDC / NHS NMM (1.1 eq) 6.5 75 - 85% > 98% Minimal (Optimized condition)

Step-by-Step Methodology: Optimized 3O-C12-HSL Synthesis & Validation

To ensure high yield and self-validating analytical integrity, follow this optimized methodology designed for professional biochemical laboratories.

Phase 1: Amide Bond Formation (Coupling)

  • Preparation: In an inert atmosphere (N2 or Argon), dissolve 1.0 equivalent of 3-oxododecanoic acid in anhydrous dichloromethane (DCM).

  • Activation: Add 1.1 equivalents of EDC-HCl and 1.1 equivalents of NHS to the solution. Stir at 0°C for 30 minutes to form the active NHS-ester. Rationale: Pre-activation prevents the homoserine lactone from being exposed to unreacted coupling agents, reducing side reactions.

  • Amine Addition: Add 1.0 equivalent of L-homoserine lactone hydrochloride.

  • Base Addition: Slowly add 1.1 equivalents of N-Methylmorpholine (NMM) dropwise. Rationale: NMM is a mild base sufficient to free the amine without causing base-catalyzed epimerization of the chiral center.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

Phase 2: pH-Controlled Workup

  • Quenching: Dilute the reaction mixture with additional DCM.

  • Acid Wash: Wash the organic layer twice with 0.1 M HCl to remove unreacted NMM and EDC byproducts.

  • Buffered Wash (Critical Step): Wash the organic layer with a pH 6.5 phosphate buffer. Do not use saturated NaHCO3, as the localized basic pH will hydrolyze the lactone ring[2].

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.

Phase 3: Purification and Validation

  • RP-HPLC Purification: Purify the crude mixture using preparative RP-HPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% formic acid. Rationale: The acidic modifier prevents keto-enol peak broadening.

  • Lyophilization: Freeze-dry the pure fractions to obtain 3O-C12-HSL as a white powder[3].

  • Validation (Chemical): Confirm the structure via 1H-NMR and 13C-NMR. Pay special attention to the multiplet at ~4.5 ppm, which confirms the intact chiral proton of the lactone ring.

  • Validation (Biological): Verify biological activity using a P. aeruginosa PA14-R3 biosensor strain or an E. coli reporter plasmid (e.g., pSB1075) that produces luminescence in response to LasR activation[4].

Sources

Optimization

Improving sensitivity of N-(3-oxododecanoyl)-D-homoserine lactone detection methods

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to resolve the most persistent analytical challenges in detecting N-(3-oxodode...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to resolve the most persistent analytical challenges in detecting N-(3-oxododecanoyl)-D-homoserine lactone (3-oxo-C12-HSL). Whether you are studying Pseudomonas aeruginosa pathogenesis, screening quorum sensing inhibitors, or developing anti-virulence drugs, achieving high-fidelity quantification of this signaling molecule is critical.

The Mechanistic Basis of 3-oxo-C12-HSL Signaling

To accurately detect 3-oxo-C12-HSL, we must first understand its biological lifecycle. In Gram-negative bacteria like P. aeruginosa, the LasI synthase produces 3-oxo-C12-HSL. Upon reaching a critical threshold, it binds to the LasR receptor, triggering a dimerization event that activates virulence gene expression and creates a positive feedback loop[1].

QS_Pathway LasI LasI Synthase AHL 3-oxo-C12-HSL LasI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds to Complex LasR:AHL Complex LasR->Complex Dimerization Complex->LasI Positive Feedback Target Target Gene Expression (Virulence, Biofilm) Complex->Target Activates

3-oxo-C12-HSL Quorum Sensing Pathway: Synthesis, Binding, and Feedback.

Troubleshooting & FAQs: Resolving Sensitivity Bottlenecks

Q1: Why does my 3-oxo-C12-HSL signal degrade rapidly during extended bacterial culture or extraction? A1: The primary culprit is lactonolysis . The homoserine lactone ring undergoes spontaneous, base-catalyzed hydrolysis at pH levels above 7.0[2]. Mechanistically, the ester bond within the lactone ring is highly susceptible to nucleophilic attack by hydroxide ions. This opens the ring, rendering the molecule biologically inactive (undetectable by biosensors) and altering its mass-to-charge ratio in mass spectrometry. Scientist's Solution: Always buffer your liquid cultures with 50 mM MOPS at pH 6.5 to prevent degradation[2]. During extraction, ensure your organic solvent is acidified (e.g., 0.1% glacial acetic acid) to maintain the closed-ring conformation[3].

Q2: My reporter biosensor (Agrobacterium tumefaciens A136 or E. coli pSB1075) shows high background noise and poor sensitivity. How can I improve the signal-to-noise ratio? A2: Biosensors rely on receptor binding (e.g., LuxR/LasR homologs), making them vulnerable to matrix interference and cross-reactivity with non-target acyl-homoserine lactones (AHLs)[4]. Furthermore, biological matrices often contain bactericidal compounds that inhibit the growth of the reporter strain, leading to false negatives. Scientist's Solution: Transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute, interference-free quantification[3]. If you must use a biosensor, implement a Solid-Phase Extraction (SPE) clean-up step prior to the assay to remove matrix inhibitors.

Q3: How can I improve the detection limit of 3-oxo-C12-HSL when using MALDI-TOF MS? A3: Native 3-oxo-C12-HSL ionizes poorly in MALDI-MS, often yielding low-intensity [M+H]⁺ peaks due to its lack of readily ionizable basic sites[5]. Scientist's Solution: Employ Girard's Reagent T (GT) derivatization . GT selectively reacts with the 3-oxo ketone group on the acyl chain, introducing a permanent cationic charge. This causal shift drastically improves ionization efficiency, eliminating the need for protonation during the MALDI process and lowering the Limit of Detection (LOD) by over an order of magnitude[5].

Quantitative Data: Method Sensitivity Comparison

To select the appropriate analytical approach, evaluate the required sensitivity against your throughput needs. The table below summarizes the quantitative performance of standard detection methods[5],[6],[4].

Detection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesPrimary Limitations
Biosensor (e.g., A136) ~10 - 50 nMN/A (Semi-quantitative)High-throughput, low costHigh matrix interference, false negatives
LC-MS/MS < 0.05 ng/mL0.02 – 0.79 ng/mLAbsolute quantification, high specificityRequires extensive sample prep (LLE)
Native MALDI-MS ~30 pmol~40 pmolRapid screeningPoor ionization of native AHLs
GT-Derivatized MALDI-MS ~1.5 pmol~2.5 pmol20x sensitivity boost over native MSRequires additional derivatization step

Validated Step-by-Step Methodologies

Extraction_Workflow Sample Culture Supernatant (Buffered to pH 6.5) Acidify Add 0.1% Acetic Acid in Ethyl Acetate Sample->Acidify Extract Liquid-Liquid Extraction (Vortex & Centrifuge) Acidify->Extract Organic Collect Organic Phase Extract->Organic Dry Evaporate to Dryness (Nitrogen Stream) Organic->Dry Recon Reconstitute in Methanol or Acetonitrile Dry->Recon LCMS LC-MS/MS Analysis (m/z 298.2 -> 102.1) Recon->LCMS

Optimized LC-MS/MS Extraction Workflow for 3-oxo-C12-HSL.

Protocol A: Self-Validating Acidified Liquid-Liquid Extraction (LLE)

Scientific Rationale: This protocol uses acidification to force the AHL into its highly organic-soluble lactone form. The inclusion of an internal standard makes the system self-validating, allowing you to mathematically correct for matrix suppression and extraction losses[3],[2].

  • Internal Standardization: To 1 mL of cell-free bacterial supernatant (buffered to pH 6.5), spike in 10 ng of an isotopically labeled internal standard (e.g., 3-oxo-C12-HSL-d5).

  • Acidification & Partitioning: Add 1 mL of acidified ethyl acetate (containing 0.1% v/v glacial acetic acid)[2]. Causality: The acid protonates any open-ring carboxylate forms back to the closed lactone ring, maximizing organic partitioning.

  • Phase Separation: Vortex vigorously for 1 minute to maximize surface area contact between phases, then centrifuge at 10,000 × g for 10 minutes[3].

  • Recovery: Carefully transfer the upper organic layer to a clean, inert glass vial. Repeat the extraction on the remaining aqueous layer with another 1 mL of acidified ethyl acetate and pool the organic extracts[3].

  • Concentration: Evaporate the pooled organic phase to complete dryness under a gentle stream of nitrogen gas[3].

  • Reconstitution: Resuspend the dried extract in 100 µL of LC-MS grade acetonitrile or methanol prior to injection[3],[2].

Protocol B: LC-MS/MS Detection Parameters

Scientific Rationale: Tandem mass spectrometry provides unparalleled specificity by monitoring the exact fragmentation pattern of the AHL molecule[7].

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The molecule is detected as the protonated [M+H]⁺ ion[3].

  • Precursor Ion: Target m/z 298.2 for 3-oxo-C12-HSL[3],[7].

  • Selected Reaction Monitoring (SRM) Transitions:

    • Quantifier Ion (m/z 102.1): Represents the stable homoserine lactone ring fragment resulting from the cleavage of the amide bond[3],[7].

    • Qualifier Ion (m/z 197.1): Represents the specific acylated side chain (dodecane acyl chain with one oxygen)[3],[7].

References

  • Application Notes: High-Sensitivity Detection of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) by Mass Spectrometry. BenchChem.3

  • MALDI-MS-Based Quantitative Analysis for Ketone Containing Homoserine Lactones in Pseudomonas aeruginosa. Analytical Chemistry (ACS Publications).5

  • LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii. PMC (NIH).6

  • Tandem Mass Spectrometry Detection of Quorum Sensing Activity in Multidrug Resistant Clinical Isolate Acinetobacter baumannii. PMC (NIH).2

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. mBio (ASM Journals).1

  • Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. PMC (NIH).7

  • Detection of Quorum Sensing Activity in the Multidrug-Resistant Clinical Isolate Pseudomonas aeruginosa Strain GB11. MDPI.4

Sources

Troubleshooting

3-oxo-C12-HSL interference with fluorescent reporter assays

Welcome to the Quorum Sensing Assay Technical Support Center . This guide is designed for researchers, application scientists, and drug development professionals troubleshooting fluorescent reporter assays involving N-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quorum Sensing Assay Technical Support Center . This guide is designed for researchers, application scientists, and drug development professionals troubleshooting fluorescent reporter assays involving N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

As a highly reactive, lipophilic, cross-kingdom signaling molecule, 3-oxo-C12-HSL frequently introduces artifacts into reporter assays through physical quenching, chemical degradation, and off-target cellular toxicity. Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic explanations to ensure the scientific integrity of your data.

Section 1: Troubleshooting Guide & FAQs

Q1: My GFP/YFP reporter signal unexpectedly drops when I add high concentrations (>10 µM) of 3-oxo-C12-HSL. Is the molecule quenching the fluorophore? A: Yes, direct physical quenching is a known artifact, but it is highly structure-dependent. Research demonstrates that homoserine lactones carrying a 3-oxo substituent on the acyl chain (such as 3-oxo-C12-HSL, 3-oxo-C8-HSL, and 3-oxo-C6-HSL) can cause significant intrinsic fluorescence quenching at high stoichiometric quantities[1]. The 3-oxo group interacts with aromatic residues (like tryptophan) or directly with the fluorophore beta-barrel in purified systems, causing a dose-dependent drop in emission that mimics a false negative (or false "quorum quenching" event). Causality Check: If your assay uses unsubstituted HSLs (e.g., C12-HSL) and you do not see this drop, the artifact is specifically driven by the 3-oxo moiety[1].

Q2: I am screening for quorum sensing inhibitors (QSIs) in Staphylococcus aureus using a lux-based bioluminescence reporter, and 3-oxo-C12-HSL is suppressing the signal. Is this true inhibition? A: No, this is a well-documented assay interference. 3-oxo-C12-HSL directly interferes with the biochemical light output of bacterial lux-based reporter systems, rendering conventional lux assays unsuitable for screening analogs of this molecule[2]. Solution: You must switch your reporter system. Gaussia Luciferase (GLuc) or robust fluorescent reporters like GFP(ASV) have been validated to resist 3-oxo-C12-HSL interference, providing a reliable alternative output for these screens[2].

Q3: I am using a mammalian cell reporter system (e.g., HEK293 or SCC47) to track host-pathogen interactions. The fluorescent signal vanishes after 24 hours of 3-oxo-C12-HSL exposure. Why? A: You are likely observing catastrophic cell death, not reporter quenching. 3-oxo-C12-HSL is a cross-kingdom effector that acts as an agonist for mammalian bitter taste receptors, specifically T2R14[3]. Activation of T2R14 by 3-oxo-C12-HSL triggers rapid calcium release from the endoplasmic reticulum and subsequent influx into the mitochondrial calcium uniporter, leading to mitochondrial depolarization, reactive oxygen species (ROS) production, and apoptosis[3]. Solution: You must multiplex your fluorescent reporter assay with a parallel cell viability assay (e.g., crystal violet or resazurin) to normalize fluorescence against living cell mass.

Section 2: Mechanisms of Interference

To troubleshoot effectively, you must understand the logical pathways through which 3-oxo-C12-HSL disrupts assay integrity.

G A 3-oxo-C12-HSL (Autoinducer) B Basic pH (>7.0) Media A->B C High Concentration (>10 µM) A->C D Mammalian Cell Reporters A->D E Lactonolysis (Ring Opening) B->E Spontaneous Hydrolysis F Direct Protein/Fluorophore Quenching C->F Stoichiometric Excess G T2R14 Activation & Apoptosis D->G Calcium Influx H False Negative (Loss of Signal) E->H I Signal Artifact (Quenching) F->I J Cell Death (Loss of Viability) G->J

Mechanisms of 3-oxo-C12-HSL interference leading to false readouts in reporter assays.

Section 3: Quantitative Data & Mitigation Strategies

The following table summarizes the interference profiles of 3-oxo-C12-HSL across different reporter modalities and the validated mitigation strategies required to restore assay integrity.

Reporter ModalityTarget Organism/SystemPrimary Interference MechanismValidated Mitigation Strategy
Intrinsic Protein Fluorescence In vitro purified proteinsTryptophan/fluorophore quenching via the 3-oxo substituent[1].Use Quench-Enhanced Fluorescence (QEF) or switch to non-aromatic tags.
Bacterial lux Operon S. aureus / E. coliDirect biochemical inhibition of the luciferase enzyme reaction[2].Switch to Gaussia Luciferase (GLuc) or unstable GFP(ASV) variants[2].
Mammalian CFP/YFP Human/Murine cell linesT2R14-mediated apoptosis causing loss of cell mass and signal[3].Normalize fluorescence to OD/viability; use T2R14 antagonists (e.g., probenecid).
GFP(ASV) Biosensors P. aeruginosa / A. tumefaciensSpontaneous lactonolysis (ring-opening) at pH > 7.0 causing false negatives.Buffer assay media to pH 6.5 using MOPS or HEPES; prepare fresh stocks in acidified DMSO.

Section 4: Self-Validating Experimental Protocol

To ensure that a drop in fluorescence is a true biological response (e.g., successful quorum quenching) rather than a 3-oxo-C12-HSL artifact, you must employ a self-validating workflow. This protocol separates chemical degradation and cell toxicity from true reporter activity.

Workflow S1 1. Seed Reporter Cells S2 2. Buffer pH to 6.5 (Prevent Hydrolysis) S1->S2 S3 3. Add 3-oxo-C12-HSL (Dose Response) S2->S3 S4 4. Measure Target Fluorescence S3->S4 S5 5. Parallel Viability Assay (Normalization) S4->S5

Standardized workflow for validating fluorescent reporter signals against 3-oxo-C12-HSL artifacts.

Protocol: Orthogonal Validation of 3-oxo-C12-HSL Reporter Assays

Objective: To accurately measure QS activation/inhibition while controlling for 3-oxo-C12-HSL lactonolysis, intrinsic quenching, and cellular toxicity.

Step 1: Reagent Preparation (Preventing Lactonolysis)

  • Dissolve 3-oxo-C12-HSL in 100% DMSO acidified with 0.01% glacial acetic acid. Causality: The lactone ring rapidly hydrolyzes in aqueous, basic environments. Acidified DMSO maintains the closed-ring (active) conformation during storage.

  • Prepare the assay media (e.g., LB or DMEM) and buffer it to pH 6.5 using 50 mM MOPS. Do not exceed pH 7.0.

Step 2: Dual-Reporter Setup

  • Seed the biosensor strain (e.g., E. coli harboring pSB1075 or a GFP-ASV fusion) into a black, clear-bottom 96-well microtiter plate.

  • Add 3-oxo-C12-HSL in a dose-response gradient (0.1 nM to 50 µM). Keep the final DMSO concentration below 1% (v/v) to prevent solvent toxicity.

Step 3: Kinetic Measurement

  • Incubate the plate at the optimal growth temperature (e.g., 30°C for bacterial biosensors or 37°C for mammalian cells).

  • Measure fluorescence (e.g., Ex 485 nm / Em 535 nm for GFP) kinetically every 30 minutes for 12 hours.

  • Simultaneously measure Optical Density (OD600) for bacteria, or perform a parallel resazurin reduction assay for mammalian cells.

Step 4: Data Normalization & Artifact Identification

  • Calculate the Specific Fluorescence: Relative Fluorescence Units (RFU) / OD600.

  • Interpretation: If absolute RFU decreases at high 3-oxo-C12-HSL concentrations (>10 µM) but the RFU/OD600 ratio remains stable, the signal loss is due to cell toxicity/apoptosis[3], not reporter quenching. If the RFU/OD600 ratio sharply declines only at high concentrations, you are observing intrinsic 3-oxo quenching[1].

References

  • N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia Source: PubMed Central (PMC) URL:[Link]

  • Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus Source: MDPI URL:[Link]

  • Pseudomonas aeruginosa metabolite 3-oxo-C12HSL induces apoptosis through T2R14 and the mitochondrial calcium uniporter Source: bioRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(3-oxododecanoyl)-D-homoserine lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of bacterial signaling molecules is paramount. This guide provides an in-depth, objective comparison of N-(3-oxodode...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of bacterial signaling molecules is paramount. This guide provides an in-depth, objective comparison of N-(3-oxododecanoyl)-D-homoserine lactone (3-oxo-C12-D-HSL) with other canonical Acyl-Homoserine Lactones (AHLs). We will dissect their structural differences, functional specificities, and the critical role of stereochemistry, supported by experimental data and detailed protocols to empower your research.

Introduction: The Language of Bacteria

In the microbial world, communication is key to survival and pathogenesis. Gram-negative bacteria utilize a system known as Quorum Sensing (QS) to monitor their population density and coordinate collective behaviors like biofilm formation, virulence factor secretion, and antibiotic resistance. This communication is primarily mediated by small, diffusible signaling molecules called autoinducers, with N-Acyl-Homoserine Lactones (AHLs) being one of the most studied families.[1][2]

AHLs share a common structural motif: a conserved homoserine lactone (HSL) ring attached to an acyl side chain that varies in length and substitution.[3][4] It is the precise nature of this acyl chain—its length, and the presence or absence of a modification at the C3 position (e.g., an oxo or hydroxyl group)—that confers specificity, allowing for a diverse vocabulary of molecular signals.[4][5]

This guide focuses on a specific, synthetically relevant molecule, 3-oxo-C12-D -HSL, and compares it to its naturally occurring L-enantiomer and other significant AHLs to illuminate its potential as a tool for modulating bacterial communication.

The Archetype: N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-L-HSL)

The primary signaling molecule of the opportunistic pathogen Pseudomonas aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[2][6] It is the cognate autoinducer for the LasI/LasR QS system, which sits at the top of a regulatory hierarchy controlling numerous virulence genes.[1][6]

  • Synthesis and Reception: The LasI synthase produces 3-oxo-C12-HSL.[1][3] As the bacterial population grows, the molecule accumulates.

  • Activation: Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the cytoplasmic transcriptional regulator, LasR.[6][7]

  • Gene Expression: This binding event stabilizes LasR, promoting its dimerization and subsequent binding to target DNA promoter regions, thereby activating the transcription of genes responsible for virulence and biofilm maturation.[8]

The LasI/LasR Quorum Sensing Circuit cluster_bacteria Pseudomonas aeruginosa Cell LasI LasI Synthase AHL_intra 3-oxo-C12-HSL LasI->AHL_intra Synthesizes LasR_inactive LasR (Inactive) LasR_active LasR-AHL Dimer (Active) LasR_inactive->LasR_active Dimerizes DNA Target Gene Promoters (e.g., lasI, virulence genes) LasR_active->DNA Activates Transcription DNA->LasI Positive Feedback AHL_intra->LasR_inactive Binds to AHL_extra 3-oxo-C12-HSL AHL_intra->AHL_extra Diffuses cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Readout A 1. Grow Reporter Strain Overnight B 2. Subculture to Log Phase A->B C 3. Dispense Culture into 96-well Plate B->C D 4. Add Serial Dilutions of AHLs & Controls C->D E 5. Incubate (4-6 hours) D->E F 6. Measure Reporter Signal (e.g., Luminescence) E->F G 7. Analyze Data (EC50 / IC50) F->G

Workflow for AHL Reporter Gene Assay.
Protocol 2: Biofilm Inhibition Assay

This functional assay assesses the impact of AHLs on a key QS-controlled phenotype: biofilm formation. [9][10] Principle: The ability of bacteria like P. aeruginosa to form a biofilm on a surface is quantified in the presence and absence of test compounds. Inhibition is measured by a reduction in the total biofilm mass, which is stained with crystal violet. [11] Materials:

  • Biofilm-forming bacterial strain (P. aeruginosa PAO1).

  • Tryptic Soy Broth (TSB) or LB broth.

  • Test compounds.

  • 96-well flat-bottom sterile microtiter plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic Acid or 95% Ethanol.

  • Microplate reader.

Step-by-Step Methodology:

  • Prepare Bacterial Culture: Grow an overnight culture of P. aeruginosa. Dilute the culture in fresh medium to a starting OD600 of ~0.01.

  • Plate Setup:

    • To each well of a 96-well plate, add 180 µL of the diluted bacterial culture.

    • Add 20 µL of the test compound dilutions. Include a positive control (no inhibitor) and a negative control (sterile medium only).

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.

  • Wash: Carefully discard the liquid contents. Wash the wells gently twice with 200 µL of sterile water or PBS to remove planktonic cells, taking care not to disturb the attached biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [11]6. Wash: Discard the stain and wash the plate thoroughly with water until the runoff is clear. Air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm. A lower absorbance compared to the control indicates biofilm inhibition.

Conclusion

The comparison of N-(3-oxododecanoyl)-D-homoserine lactone to its native L-enantiomer and other AHLs underscores two fundamental principles of quorum sensing: the specificity conferred by the acyl side chain and the critical importance of stereochemistry for receptor interaction. While 3-oxo-C12-L-HSL is a potent activator of the P. aeruginosa LasR receptor, its D-enantiomer represents a valuable molecular probe that often acts as a weak agonist or a competitive antagonist. [12][13]This makes 3-oxo-C12-D-HSL and similar synthetic analogs powerful tools for researchers aiming to dissect QS pathways and for drug development professionals seeking to design novel anti-infective therapies that disarm pathogens by disrupting their communication networks.

References

  • Espace INRS. Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12 -homoserine lactone in the absence of its cognate receptor, LasR. [Link]

  • Geske, G. D., O'Neill, J. C., Miller, D. M., Wezeman, R. J., Mattmann, M. E., Lin, Q., & Blackwell, H. E. (2008). Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. ACS Chemical Biology, 3(7), 437-447. [Link]

  • Li, N., Xia, M., Wang, X., Li, S., Li, Y., & Li, Z. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and Immunity, 82(3), 1239-1247. [Link]

  • Li, N., Xia, M., Wang, X., Li, S., Li, Y., & Li, Z. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. PubMed. [Link]

  • Tateda, K., Ishii, Y., Horikawa, M., Matsumoto, T., Miyairi, S., Pechere, J. C., & Yamaguchi, K. (2003). Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. FEMS Immunology & Medical Microbiology, 36(3), 149-155. [Link]

  • MDPI. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. [Link]

  • Parveen, N., & Cornell, K. A. (2011). A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays. Journal of visualized experiments : JoVE, (47), 2329. [Link]

  • Viktorov, D. V., & Yurkov, I. S. (2007). The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN). Analytical and Bioanalytical Chemistry, 387(2), 481-487. [Link]

  • Chauhan, P., & Sadh, R. (2019). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling. Medical Microbiology and Immunology, 208(6), 855-868. [Link]

  • Kalia, V. C. (2013). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Cellular and Infection Microbiology, 3, 55. [Link]

  • iGEM 2016 Team:Tokyo Tech. AHL Assay/AHL Reporter Assay. [Link]

  • Chatterjee, A., Cui, Y., Hasegawa, H., & Chatterjee, A. K. (2005). Comparative Analysis of Two Classes of Quorum-Sensing Signaling Systems That Control Production of Extracellular Proteins and Secondary Metabolites in Erwinia carotovora Subspecies. Journal of Bacteriology, 187(23), 8026-8038. [Link]

  • Rasamiravaka, T., & El Jaziri, M. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Microbiology, 11, 1386. [Link]

  • Carlier, A., Uroz, S., & Dessaux, Y. (2003). Defining the structure and function of acyl-homoserine lactone autoinducers. Methods in Molecular Biology, 232, 23-33. [Link]

  • Piantini, R., & Nagel, M. (2012). Deuterium-labelled N-acyl-L-homoserine lactones (AHLs)--inter-kingdom signalling molecules--synthesis, structural studies, and interactions with model lipid membranes. Organic & Biomolecular Chemistry, 10(15), 3029-3037. [Link]

  • Soukarieh, F., Zarkan, A., Dubern, J. F., & Chhabra, S. R. (2020). Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. International Journal of Molecular Sciences, 21(24), 9448. [Link]

  • Spring, D. R., & Bycroft, B. W. (2001). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Tetrahedron Letters, 42(30), 5251-5254. [Link]

  • Lade, H., Singh, J., & Paul, D. (2014). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Journal of Basic Microbiology, 54(10), 1106-1116. [Link]

  • Schaefer, A. L., Greenberg, E. P., & Claiborne, A. (2008). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 190(23), 7709-7719. [Link]

  • ResearchGate. Measurement of 3-oxo-C12-HSL and C4-HSL produced when supplemented with Dkstatin compounds. [Link]

  • ResearchGate. Effects of C4-HSL and 3-oxo-C12-HSL on the viability of BM-derived macrophages. [Link]

  • Kemsley, J., & Dandurand, L. M. (2020). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. Plant Methods, 16, 140. [Link]

  • Viana, E. S., & Finnegan, M. M. (2019). AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4. Frontiers in Microbiology, 10, 1374. [Link]

  • ResearchGate. Comparison of the AHL binding sites in LasR, TraR, and SdiA. [Link]

  • ResearchGate. Relative quantification of C4-HSL and 3-oxo-C12-HSL by HPLC-MS/MS². [Link]

  • ResearchGate. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]

  • Schaefer, A. L., et al. (2017). Quorum Sensing: Methods and Protocols. Springer. [Link]

  • ResearchGate. A) LasR binding site occupancy of 3-oxo-C12-HSL (pink skeleton) and.... [Link]

  • O'Loughlin, C. T., Miller, L. C., & Iglewski, B. H. (2010). Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. Journal of Bacteriology, 192(4), 919-928. [Link]

  • Covaceuszach, S., Degrassi, G., & Lamba, D. (2017). Interaction of N-3-oxododecanoyl homoserine lactone with transcriptional regulator LasR of Pseudomonas aeruginosa: Insights from molecular docking and dynamics simulations. bioRxiv. [Link]

  • ResearchGate. Screening approaches for identifying novel or improved AHL-interfering.... [Link]

  • Zhu, J., & Li, Y. (2011). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 77(3), 906-912. [Link]

  • Viana, E. S., & Finnegan, M. M. (2019). AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4. Frontiers in Microbiology, 10, 1374. [Link]

Sources

Comparative

Decoding the Quorum Sensing Hierarchy: 3-oxo-C12-HSL vs. C4-HSL in Pseudomonas aeruginosa Virulence

For researchers and drug development professionals targeting antimicrobial resistance, disrupting bacterial communication—quorum sensing (QS)—offers a compelling alternative to traditional bactericidal antibiotics. In th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals targeting antimicrobial resistance, disrupting bacterial communication—quorum sensing (QS)—offers a compelling alternative to traditional bactericidal antibiotics. In the opportunistic pathogen Pseudomonas aeruginosa, population-wide virulence is orchestrated primarily by two acyl-homoserine lactone (AHL) signaling molecules: 3-oxo-C12-HSL and C4-HSL .

Understanding the mechanistic divergence, hierarchical relationship, and evolutionary dynamics of these two autoinducers is critical for designing effective next-generation quorum sensing inhibitors (QSIs). This guide provides an objective, data-driven comparison of the Las and Rhl signaling systems, supported by self-validating experimental methodologies.

Mechanistic Divergence: The Las vs. Rhl Systems

P. aeruginosa utilizes a highly structured, density-dependent regulatory network. The classical model places the Las system at the apex of this hierarchy, acting as the master regulator that subsequently activates the Rhl system.

  • The Las System (3-oxo-C12-HSL): Synthesized by the LasI enzyme, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) binds to its cognate cytoplasmic receptor, LasR. The LasR-autoinducer complex dimerizes and binds to target promoters to upregulate primary virulence factors, including elastase (LasB), exotoxin A, and alkaline protease. Crucially, the LasR complex also activates the transcription of rhlR and rhlI, linking the two circuits[1].

  • The Rhl System (C4-HSL): Synthesized by RhlI, N-butyryl-L-homoserine lactone (C4-HSL) binds to the RhlR receptor. The RhlR-C4-HSL complex is primarily responsible for the expression of secondary virulence factors such as rhamnolipids (essential for swarming motility and immune evasion), pyocyanin (a redox-active toxin), and cytotoxins[2].

QS_Pathway LasI LasI Synthase AHL1 3-oxo-C12-HSL (OdDHL) LasI->AHL1 Synthesizes LasR LasR Receptor AHL1->LasR Binds & Activates RhlI RhlI Synthase LasR->RhlI Hierarchical Activation RhlR RhlR Receptor LasR->RhlR Activates Transcription VirLas Virulence: Elastase, Exotoxin A, Biofilm LasR->VirLas Up-regulates AHL2 C4-HSL (BHL) RhlI->AHL2 Synthesizes AHL2->RhlR Binds & Activates VirRhl Virulence: Rhamnolipids, Pyocyanin, Motility RhlR->VirRhl Up-regulates

Diagram 1: The hierarchical quorum sensing network of Las and Rhl systems in P. aeruginosa.

Evolutionary Dynamics in Chronic Infections

While the Las system is the master regulator in prototypical wild-type strains (e.g., PAO1, PA14) during acute infections, this hierarchy fractures during chronic infections.

In the lungs of patients with cystic fibrosis (CF), P. aeruginosa undergoes extensive genetic adaptation. Clinical isolates frequently exhibit loss-of-function mutations in the lasR gene. Remarkably, these lasR-null mutants maintain their virulence. Recent 3[3] demonstrate that the RhlR system can "escape" its dependence on LasR. In these adapted strains, RhlR takes over as the primary driver of QS-regulated phenotypes, utilizing C4-HSL to sustain chronic infection independently of 3-oxo-C12-HSL. This evolutionary bypass highlights why drug development programs must evaluate QSIs against both LasR and RhlR to prevent resistance via pathway rewiring.

Quantitative Comparison of Virulence Regulation

To guide targeted therapeutic development, the distinct properties and regulatory targets of the two autoinducers are summarized below.

Feature3-oxo-C12-HSL (OdDHL)C4-HSL (BHL)
Synthase / Receptor LasI / LasRRhlI / RhlR
Chemical Structure Long-chain (12 carbons), 3-oxo substitutionShort-chain (4 carbons), unsubstituted
Primary Virulence Targets Elastase (LasB), Exotoxin A, Alkaline ProteaseRhamnolipids, Pyocyanin, Cytotoxins
Role in Biofilm Initiation and structural maturationSwarming motility and dispersal
Hierarchy Status (WT) Master regulator (Activates rhl system)Subordinate (Requires LasR activation)
Clinical Relevance (CF) Often mutated/lost in chronic infections[4]Frequently escapes LasR dependency to maintain virulence[3]

Experimental Methodologies: Self-Validating Protocols for AHL Profiling

When evaluating the efficacy of novel QSIs, researchers must distinguish between true pathway inhibition and off-target toxicity. The following protocol outlines a self-validating workflow for extracting and quantifying 3-oxo-C12-HSL and C4-HSL using reporter biosensors.

Workflow S1 1. Bacterial Culture (WT vs Mutants) S2 2. Supernatant Extraction (Acidified Ethyl Acetate) S1->S2 S3 3. Biosensor Assay (Reporter Strains) S2->S3 S4 4. Luminescence/Fluorescence Quantification S3->S4

Diagram 2: Self-validating experimental workflow for the extraction and quantification of AHLs.

Step-by-Step Protocol: Comparative AHL Quantification

Step 1: Strain Cultivation & QSI Treatment Inoculate P. aeruginosa PAO1 (Wild Type) and isogenic mutants ( Δ lasR, Δ rhlR) in LB broth. Treat cultures with the QSI candidate at varying concentrations.

  • Causality: The isogenic mutants serve as biological negative controls. They establish the absolute baseline of a fully inhibited pathway, which is mathematically required to calculate the true IC50 of your QSI.

Step 2: Supernatant Extraction Centrifuge cultures at 10,000 x g for 10 minutes. Extract the cell-free supernatant using an equal volume of acidified ethyl acetate (0.1% acetic acid).

  • Causality: AHLs are amphiphilic molecules. Acidified ethyl acetate selectively partitions the AHLs into the organic phase while precipitating proteins. The acidification is critical; it prevents the alkaline hydrolysis of the delicate homoserine lactone ring, preserving the structural integrity of both 3-oxo-C12-HSL and C4-HSL.

Step 3: Biosensor Quantification (The Self-Validating Step) Evaporate the organic phase under nitrogen gas and resuspend the residue in DMSO.

  • For 3-oxo-C12-HSL: Utilize E. coli MG4 harboring pKDT17 (a LasR-dependent lacZ reporter)[4].

  • For C4-HSL: Utilize Chromobacterium violaceum CV026, which produces the purple pigment violacein strictly in response to short-chain AHLs[5].

  • Self-Validation: To ensure the QSI does not artificially suppress the reporter strain (yielding a false positive for QS inhibition), run a parallel standard curve using synthetic 3-oxo-C12-HSL and C4-HSL spiked with the QSI. If the QSI inhibits the reporter's response to the known synthetic standard, the assay is invalid due to off-target bactericidal toxicity against the reporter strain.

Step 4: Transcriptomic Validation Extract total RNA from the treated PAO1 cells and perform 6[6]. Confirm the specific downregulation of lasB (Las-dependent) and rhlA (Rhl-dependent) transcripts.

  • Causality: Phenotypic reporter assays alone cannot distinguish between targeted QS inhibition and general metabolic stress. Transcriptomics confirms the targeted mechanism of action at the regulatory level, proving the QSI directly modulates the intended regulon.

Conclusion & Strategic Outlook

The interplay between 3-oxo-C12-HSL and C4-HSL represents a highly sophisticated regulatory network that allows P. aeruginosa to adapt to diverse host environments. While classical drug discovery heavily prioritized LasR due to its position at the top of the hierarchy, the clinical reality of chronic infections demands a broader approach. Because the Rhl system can bypass LasR dependency to maintain virulence via C4-HSL, modern therapeutic strategies must consider dual-targeting inhibitors or context-specific modulators to effectively disarm this resilient pathogen.

References
  • Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis. Infection and Immunity (PMC).4

  • Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy. Proceedings of the National Academy of Sciences (PNAS). 3

  • A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa: New Insights into Mechanism, Active Efflux Susceptibility, Phenotypic Response, and Next-Generation Ligand Design. Journal of the American Chemical Society (ACS). 1

  • Transcriptome Analysis of Pseudomonas aeruginosa Biofilm Infection in an Ex Vivo Pig Model of the Cystic Fibrosis Lung. mBio (PMC). 6

  • Original Article Quorum sensing and virulence of Pseudomonas aeruginosa during urinary tract infections. Journal of Infection in Developing Countries (JIDC). 5

  • Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility. Journal of Bacteriology (PMC). 2

Sources

Validation

N-(3-oxododecanoyl)-D-homoserine lactone activity in different bacterial species

N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL): A Comparative Guide to Cross-Species Activity and Experimental Methodologies Introduction to 3-oxo-C12-HSL Signaling N-(3-oxododecanoyl)-L-homoserine lactone (3-o...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL): A Comparative Guide to Cross-Species Activity and Experimental Methodologies

Introduction to 3-oxo-C12-HSL Signaling

N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is a highly stable, long-chain acyl-homoserine lactone (AHL) that serves as the primary autoinducer in the las quorum sensing (QS) system of Pseudomonas aeruginosa[1]. In bacterial populations, QS acts as a chemical communication network, allowing single-celled organisms to coordinate gene expression in a density-dependent manner. While structurally optimized to bind the LasR transcriptional regulator in P. aeruginosa[2], 3-oxo-C12-HSL exhibits profound cross-kingdom and interspecies activities, acting as an "eavesdropping" signal for competing bacteria and an immunomodulator in mammalian hosts[1].

For researchers developing quorum sensing inhibitors (QSIs) or studying polymicrobial infections, understanding the comparative activity of 3-oxo-C12-HSL across species and against alternative AHLs is critical.

Mechanistic Pathway: The las and rhl Hierarchy

In P. aeruginosa, the QS network is hierarchically structured. The las system sits at the apex: the LasI synthase produces 3-oxo-C12-HSL, which binds and activates the LasR receptor[2]. This complex not only upregulates primary virulence factors (like elastase and exotoxin A) but also activates the subordinate rhl system (RhlI/RhlR), which utilizes the short-chain N-butyryl-L-homoserine lactone (C4-HSL)[1].

Hierarchical Quorum Sensing Pathway in Pseudomonas aeruginosa.

Comparative Activity Across Bacterial Species

While 3-oxo-C12-HSL is native to P. aeruginosa, its structural stability allows it to persist in polymicrobial environments (such as cystic fibrosis lungs), where it is detected by the orphan receptors of other species[3].

Table 1: 3-oxo-C12-HSL Activity by Bacterial Species

SpeciesReceptorResponse to 3-oxo-C12-HSLBiological Implication
P. aeruginosa LasRStrong activation (EC50 ~9 nM). Upregulates lasB, toxA, and rhlI[2].Drives primary virulence, biofilm maturation, and secondary QS cascades[1].
Escherichia coli SdiABinds to orphan receptor SdiA. Upregulates gadW promoter activity[4].Enhances acid tolerance in E. coli when co-habitating with P. aeruginosa[4].
Burkholderia cepacia CepRSenses 3-oxo-C12-HSL in mixed biofilms[1].Facilitates interspecies communication and mixed biofilm structural integrity[1].
S. maltophilia UnknownInduces cellular aggregation and alters motility[1].Defensive multicellularity against P. aeruginosa competition[1].

Alternative Comparison: 3-oxo-C12-HSL vs. C4-HSL

When designing assays or synthetic biology circuits, researchers must choose between long-chain (3-oxo-C12-HSL) and short-chain (C4-HSL) autoinducers. The physical environment heavily dictates their performance. Studies tracking signal decay across diverse media (BHI, KB, LB, M9) demonstrate that C4-HSL is significantly more fragile than 3-oxo-C12-HSL[5].

Table 2: Quantitative Comparison of Primary P. aeruginosa Autoinducers

Property3-oxo-C12-HSL (OdDHL)C4-HSL (BHL)
Cognate Receptor LasR[2]RhlR[2]
Acyl Chain Length 12 Carbons (with 3-oxo substitution)4 Carbons
Decay Rate (LB Media) 0.07–0.08 h⁻¹[5]0.04–0.05 h⁻¹[5]
Relative Fragility Highly stable~1.7-fold more fragile across all environments[5]
Clinical Prevalence Frequently detected in CF sputum (up to 22 nM)[3]Less frequently detected (<5 nM)[3]

Experimental Methodologies

To ensure scientific integrity, QS assays must be self-validating. The protocols below outline the standard methodologies for quantifying 3-oxo-C12-HSL activity and stability, integrating internal controls to account for metabolic variations.

Protocol 1: β-Galactosidase Reporter Assay for 3-oxo-C12-HSL Quantification

Causality & Logic: This assay utilizes an E. coli MG4 strain harboring the pKDT17 plasmid, which contains a lasB-lacZ transcriptional fusion[3]. Because lasB is strictly regulated by the LasR/3-oxo-C12-HSL complex, the production of β-galactosidase is directly proportional to the concentration of biologically active 3-oxo-C12-HSL in the sample. Normalizing the final absorbance (OD420) against bacterial density (OD600) prevents false positives caused by variations in bacterial growth rates.

Step-by-Step Workflow:

  • Preparation: Grow the E. coli pKDT17 reporter strain overnight in LB broth containing appropriate antibiotics (e.g., ampicillin) at 37°C.

  • Inoculation: Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

  • Treatment: Add 100 µL of the diluted reporter culture to a 96-well plate. Add 10 µL of the test sample (e.g., bacterial supernatant or synthetic 3-oxo-C12-HSL standard).

    • Self-Validation: Include a negative control (10 µL of DMSO/Methanol) and a standard curve of synthetic 3-oxo-C12-HSL (1 nM to 100 µM) to calibrate the assay.

  • Co-incubation: Incubate the plate at 37°C with shaking for 18-24 hours.

  • Lysis & Reaction: Permeabilize the cells using a lysis buffer (e.g., Z-buffer with chloroform/SDS). Add 20 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate (4 mg/mL).

  • Quantification: Incubate until a yellow color develops. Stop the reaction with 1M Na₂CO₃. Measure the absorbance at 420 nm (ONPG cleavage) and 600 nm (cell density)[3]. Calculate Miller Units: 1000 ×[(OD420) / (Time × Volume × OD600)].

Workflow for β-galactosidase reporter assay quantifying AHLs.

Protocol 2: Bioluminescence Decay Assay (Tracking Signal Stability)

Causality & Logic: To measure the environmental degradation of 3-oxo-C12-HSL over time, destructive sampling (like the β-gal assay) is inefficient. Instead, using a luxCDABE reporter fusion (e.g., pSB1075) allows for continuous, non-destructive real-time monitoring of luminescence[5].

Step-by-Step Workflow:

  • Media Preparation: Spike distinct growth media (e.g., LB, M9 minimal media) with a known concentration of synthetic 3-oxo-C12-HSL (e.g., 50 µM).

  • Incubation: Incubate the cell-free media at 37°C.

  • Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), extract 10 µL aliquots from the media.

  • Biosensor Exposure: Add the aliquots to a 96-well plate containing 90 µL of the luxCDABE reporter strain (grown to OD600 0.1).

  • Measurement: Measure luminescence (Relative Light Units, RLU) and OD600 using a multimode plate reader.

  • Data Analysis: Calculate RLU/OD600. Fit the resulting AHL concentrations over time to a log-linear model to determine the exact decay constant[5].

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Comparative

Cross-reactivity of 3O-C12-HSL with other LuxR-type receptors

As a Senior Application Scientist specializing in bacterial communication networks, I frequently encounter a critical challenge in microbiome engineering and anti-infective drug development: the assumption of ligand-rece...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bacterial communication networks, I frequently encounter a critical challenge in microbiome engineering and anti-infective drug development: the assumption of ligand-receptor exclusivity. While N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) is canonically recognized as the primary autoinducer for the LasR receptor in Pseudomonas aeruginosa, its long acyl chain and reactive 3-oxo moiety make it highly promiscuous across the LuxR-type receptor family.

Understanding this cross-reactivity is not just an academic exercise; it is the mechanistic foundation for designing accurate whole-cell biosensors and avoiding off-target effects when screening quorum sensing (QS) inhibitors. This guide objectively compares the reactivity of 3O-C12-HSL across key LuxR homologs, providing the structural causality behind these interactions and a self-validating experimental protocol to measure them.

The Mechanistic Basis of 3O-C12-HSL Promiscuity

The ability of 3O-C12-HSL to interact with non-cognate receptors stems from the architectural plasticity of the LuxR-type Ligand-Binding Domain (LBD).

  • LasR (The Native Target): In its native context, 3O-C12-HSL binds LasR with high affinity. The 12-carbon acyl chain is deeply embedded in a hydrophobic cavity, while the 3-oxo group forms critical hydrogen bonds with conserved residues (Tyr56, Trp60, and Asp73), driving receptor dimerization and DNA binding [1].

  • QscR (The Sympathetic Orphan): QscR is an orphan receptor in P. aeruginosa that lacks its own synthase. Structural analyses reveal that QscR shares a nearly identical hydrogen-bonding network in its LBD. Because the acyl-chain binding pocket is sufficiently voluminous, 3O-C12-HSL stabilizes an "internalized" conformation in QscR, making it a highly potent native agonist [2].

  • SdiA (The Cross-Species Sensor): Found in Escherichia coli and Salmonella, SdiA evolved specifically to eavesdrop on other species. While it is most sensitive to shorter-chain autoinducers (like 3O-C6-HSL), its flexible binding pocket accommodates the bulky C12 chain of 3O-C12-HSL, leading to moderate agonism [3].

  • CviR (The Antagonized Target): In Chromobacterium violaceum, the native CviR receptor detects C10-HSL. When 3O-C12-HSL enters the CviR pocket, the extra two carbons of the acyl chain sterically clash with the LBD. This forces the receptor into a crossed-domain, inactive conformation. Thus, 3O-C12-HSL acts as a potent competitive antagonist rather than an activator [4].

G cluster_pa Pseudomonas aeruginosa cluster_ec Enterobacteriaceae cluster_cv Chromobacterium violaceum AHL 3O-C12-HSL (Ligand) LasR LasR (Native) AHL->LasR Agonist (High Affinity) QscR QscR (Orphan) AHL->QscR Agonist (High Affinity) SdiA SdiA (Orphan) AHL->SdiA Agonist (Moderate) CviR CviR (Native) AHL->CviR Antagonist (Inhibits) LasReg Virulence Genes LasR->LasReg Activates QscR->LasR Heterodimerization QscReg Modulatory Genes QscR->QscReg Activates SdiAReg Resistance Genes SdiA->SdiAReg Activates CviReg Violacein Production CviR->CviReg Blocked by 3O-C12-HSL

Fig 1. Cross-reactivity pathways of 3O-C12-HSL across diverse LuxR-type bacterial receptors.

Quantitative Comparison of Receptor Reactivity

To objectively compare the performance of 3O-C12-HSL across these systems, we must look at the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) derived from standardized E. coli reporter assays.

ReceptorNative HostNative Ligand3O-C12-HSL Reactivity ProfileApparent EC₅₀ / IC₅₀
LasR Pseudomonas aeruginosa3O-C12-HSLNative Agonist~5 - 15 nM
QscR Pseudomonas aeruginosaNone (Orphan)Strong Agonist~20 - 50 nM
SdiA Escherichia coliNone (Orphan)Moderate Agonist~1.5 - 5.0 µM
CviR Chromobacterium violaceumC10-HSLStrong AntagonistIC₅₀ ~100 nM
TraR Agrobacterium tumefaciens3O-C8-HSLWeak / Non-reactive>10 µM

Data synthesized from standardized heterologous expression assays [5].

Self-Validating Experimental Protocol: Orthogonal Bioluminescence Assay

When assessing cross-reactivity or screening novel QS inhibitors, performing assays directly in the native host (e.g., P. aeruginosa) introduces confounding variables due to endogenous AHL production and complex feedback loops.

To ensure absolute trustworthiness of your data, I strongly recommend using an orthogonal, self-validating bioluminescence reporter system in an AHL-negative E. coli host.

Step-by-Step Methodology

1. System Design & Co-Transformation

  • Action: Transform an AHL-negative E. coli strain (e.g., JM109) with two plasmids: an expression vector (e.g., pBAD) encoding the LuxR-homolog of interest (LasR, QscR, or SdiA), and a reporter vector (e.g., pCS26) containing the cognate promoter fused to the luxCDABE operon.

  • Causality: Isolating the receptor in E. coli ensures that the observed luminescence is strictly a product of the introduced receptor-ligand interaction, devoid of native host interference.

2. Culture Preparation & Controlled Induction

  • Action: Grow the transformed E. coli in LB broth with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.4. Add 0.1% L-arabinose to induce receptor expression and shift the temperature to 30°C.

  • Causality: Controlled induction normalizes the baseline concentration of the receptor across all test wells. Shifting to 30°C is critical, as it prevents the formation of inclusion bodies and is the optimal temperature for the maturation of the LuxAB luciferase enzyme.

3. Ligand Titration

  • Action: In a black, clear-bottom 96-well plate, prepare a 12-point serial dilution of 3O-C12-HSL in DMSO. Add the induced bacterial culture so that the final DMSO concentration is strictly ≤1% v/v.

  • Causality: High DMSO concentrations disrupt bacterial membrane integrity and artificially depress luminescence, leading to false-positive inhibition or skewed EC₅₀ values.

4. Kinetic Readout & Data Normalization

  • Action: Incubate the plate at 30°C with intermittent shaking. Using a multimode plate reader, simultaneously measure Luminescence (RLU) and Absorbance (OD₆₀₀) every 30 minutes for 6 hours.

  • Causality (Self-Validation): You must normalize the data by dividing Luminescence by OD₆₀₀ (RLU/OD). This mathematical normalization controls for any growth-inhibitory effects of the ligand or solvent. If a drop in signal is accompanied by a drop in OD₆₀₀, it is toxicity, not specific receptor modulation.

Workflow Step1 1. Co-Transformation (Receptor + Reporter) Step2 2. Receptor Induction (0.1% Arabinose) Step1->Step2 Step3 3. Ligand Titration (3O-C12-HSL in DMSO) Step2->Step3 Step4 4. Kinetic Readout (Lum/OD600 at 30°C) Step3->Step4 Step5 5. Data Normalization & EC50 Calculation Step4->Step5

Fig 2. Self-validating bioluminescence reporter workflow for quantifying receptor cross-reactivity.

References

  • Bottomley, A. L., et al. "Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer." Journal of Biological Chemistry, 2007. URL:[Link]

  • Lintz, M. J., et al. "An evolving perspective on the Pseudomonas aeruginosa orphan quorum sensing regulator QscR." Frontiers in Cellular and Infection Microbiology, 2011. URL:[Link]

  • Smith, J. N., et al. "Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA." Journal of Bacteriology, 2006. URL:[Link]

  • Swem, L. R., et al. "A quorum-sensing antagonist targets both the receptors and the enzymes." Molecular Cell, 2009. URL:[Link]

  • Ng, W. L., et al. "Structural Basis of Acyl-homoserine Lactone-Dependent Signaling." Chemical Reviews, 2010. URL:[Link]

Validation

Validation of N-(3-oxododecanoyl)-D-homoserine lactone as a biomarker for P. aeruginosa infection

Validation of N-(3-oxododecanoyl)-D-homoserine lactone (3-oxo-C12-HSL) as a Biomarker for Pseudomonas aeruginosa Infection: A Comparative Guide In the landscape of infectious disease diagnostics and anti-virulence drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of N-(3-oxododecanoyl)-D-homoserine lactone (3-oxo-C12-HSL) as a Biomarker for Pseudomonas aeruginosa Infection: A Comparative Guide

In the landscape of infectious disease diagnostics and anti-virulence drug development, Pseudomonas aeruginosa presents a formidable challenge due to its propensity to form impenetrable biofilms and enter viable-but-non-culturable (VBNC) states. Traditional microbiological culture often fails to capture the true burden of infection in chronic conditions such as cystic fibrosis (CF) or severe burn wounds. Consequently, the focus has shifted toward molecular biomarkers.

As a Senior Application Scientist, I present this technical guide to validate N-(3-oxododecanoyl)-D-homoserine lactone (3-oxo-C12-HSL)—the apex signaling molecule of the P. aeruginosa quorum sensing (QS) network—as a highly predictive, early-stage biomarker. This guide objectively compares 3-oxo-C12-HSL against legacy biomarkers and provides a self-validating LC-MS/MS analytical framework for its quantification.

Mechanistic Grounding: The las Quorum Sensing Pathway

The mechanistic validity of 3-oxo-C12-HSL as a biomarker is rooted in its obligate role in the las quorum sensing system. Synthesized by the LasI synthase, 3-oxo-C12-HSL accumulates extracellularly as a function of bacterial cell density. Upon reaching a critical threshold, it binds to the cytoplasmic receptor LasR. This LasR:3-oxo-C12-HSL complex acts as a master transcriptional regulator, initiating a positive feedback loop and driving the expression of downstream virulence factors, including elastase, exotoxin A, and secondary QS networks[1].

Because 3-oxo-C12-HSL is the initiator of the virulence cascade, its presence in host biofluids serves as a leading indicator of pathogenic activity, preceding the accumulation of downstream toxins[1].

Pathway LasI LasI Synthase HSL 3-oxo-C12-HSL LasI->HSL Synthesizes Complex LasR:HSL Complex HSL->Complex Binds LasR LasR Receptor LasR->Complex Complex->LasI Positive Feedback Genes Virulence Genes (Pyocyanin, Elastase) Complex->Genes Activates

LasI/LasR Quorum Sensing Pathway driving 3-oxo-C12-HSL production.

Comparative Biomarker Analysis

To establish the superiority of 3-oxo-C12-HSL, we must benchmark it against standard microbiological culture and Pyocyanin, a widely cited alternative biomarker.

  • Standard Culture : The traditional gold standard suffers from severe lag times (24-48 hours) and frequently yields false negatives when P. aeruginosa enters a deep biofilm state in chronic infections[2].

  • Pyocyanin : A downstream, redox-active phenazine pigment. While it is a hallmark virulence factor that generates reactive oxygen species (ROS), its production is highly variable. Crucially, pyocyanin production is often inversely proportional to rhamnolipid production during early biofilm formation, making it an unreliable lagging indicator[3].

  • 3-oxo-C12-HSL : As the apex signaling molecule, it is produced early in the exponential growth phase.2 have demonstrated that 3-oxo-C12-HSL can be detected in sputum and plasma even when conventional microbiological cultures are negative[2].

Table 1: Quantitative Biomarker Comparison Profile
Biomarker / MethodMolecular TargetDetection PhaseLimit of Quantification (LOQ)Clinical SpecificityPrimary Limitation
3-oxo-C12-HSL (LC-MS/MS) N-acyl homoserine lactone (m/z 298)Early Exponential0.02 – 0.79 ng/mLHigh (detectable in culture-negative sputum)Requires advanced LC-MS/MS infrastructure
Pyocyanin (HPLC-UV/MS) Phenazine pigment (m/z 211)Late Stationary / Biofilm~1.0 - 5.0 ng/mLModerate (highly variable production)Inversely proportional to rhamnolipids
Microbiological Culture Viable P. aeruginosa cellsN/A (Lag time 24-48h)~10³ CFU/mLLow in chronic biofilms (False negatives)Cannot detect viable-but-non-culturable states

Analytical Validation: LC-MS/MS Methodology

To utilize 3-oxo-C12-HSL reliably in clinical or drug-screening settings, the analytical protocol must overcome the molecule's inherent chemical instability. The following LC-MS/MS workflow is designed as a self-validating system, ensuring that matrix effects and degradation do not compromise data integrity.

Workflow Sample Sample Prep (Acidification) LLE LLE Extraction (Ethyl Acetate) Sample->LLE HPLC HPLC Separation (C18 Column) LLE->HPLC MS ESI-MS/MS (MRM Mode) HPLC->MS Quant Quantification MS->Quant

LC-MS/MS workflow for 3-oxo-C12-HSL extraction and quantification.

Step-by-Step Protocol & Causality

Step 1: Sample Collection and Immediate Acidification

  • Action : Collect the clinical sample (sputum, plasma, or culture supernatant) and immediately adjust the pH to < 6.0 using 0.1% formic or acetic acid. Spike the sample with a stable isotope-labeled internal standard (e.g., 3-oxo-C12-HSL-d5).

  • Causality : At physiological or alkaline pH (pH > 7), the lactone ring of 3-oxo-C12-HSL undergoes rapid, temperature-dependent lactonolysis (hydrolysis into an open-ring form), rendering the biomarker inactive and undetectable by standard MS methods[4]. 4[4].

  • Self-Validation : The recovery rate of the spiked internal standard dictates the validity of the extraction. A recovery of <70% indicates failure in acidification or severe matrix binding.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action : Extract the acidified sample with an equal volume of LC-MS grade ethyl acetate. Vortex for 5 minutes, and centrifuge at 10,000 x g for 10 minutes to achieve phase separation. Collect the upper organic layer, evaporate to dryness under nitrogen, and reconstitute in 50% acetonitrile.

  • Causality : Ethyl acetate provides the optimal dielectric constant to selectively partition the amphiphilic N-acyl-homoserine lactones from the highly polar aqueous matrix. This precipitates out interfering proteins and salts that would otherwise cause severe ion suppression in the mass spectrometer[3].

Step 3: Chromatographic Separation and MS/MS Detection

  • Action : Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect using Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM).

  • Causality : The C18 stationary phase retains the hydrophobic C12 acyl chain of the biomarker. The gradient elution ensures baseline separation from short-chain HSLs (like C4-HSL) and quinolones, preventing isobaric interference.

  • Self-Validation : Monitor the specific precursor-to-product ion transition for 3-oxo-C12-HSL: [M+H]+ m/z 298 → m/z 102 . The m/z 102 product ion is the definitive signature of collision-induced dissociation (CID) of the homoserine lactone ring. A signal-to-noise ratio (S/N) > 10 confirms the Limit of Quantification (LOQ), which5[5].

Conclusion for Drug Development

For organizations developing anti-virulence therapeutics (such as Quorum Sensing Inhibitors), relying on downstream phenotypic markers like pyocyanin or elastase introduces unacceptable lag times and biological noise. Validating 3-oxo-C12-HSL via rigorous, acidified LC-MS/MS protocols provides a real-time, highly sensitive window into the pathogenic state of P. aeruginosa, enabling faster, more accurate go/no-go decisions in preclinical and clinical trials.

References

  • Establishment of LCMS Based Platform for Discovery of Quorum Sensing Inhibitors: Signal Detection in Pseudomonas aeruginosa PAO1 ACS Chemical Biology URL
  • Pseudomonas aeruginosa quorum sensing molecules correlate with clinical status in cystic fibrosis Thorax / PMC URL
  • LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii Diagnostics / PMC URL
  • Inhibition of Pseudomonas aeruginosa quorum sensing by chemical induction of the MexEF-oprN efflux pump Antimicrobial Agents and Chemotherapy - ASM URL
  • N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa Infection and Immunity - ASM URL

Sources

Safety & Regulatory Compliance

Safety

N-(3-oxododecanoyl)-D-homoserine lactone proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows handling synthetic autoinducers and quorum sensing (QS) modulators. A critical oversight in many research facilities is treating N-(3-oxododecano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows handling synthetic autoinducers and quorum sensing (QS) modulators. A critical oversight in many research facilities is treating N-(3-oxododecanoyl)-D-homoserine lactone (3-oxo-C12-HSL) as benign aqueous waste.

While biological systems predominantly utilize the L-isomer for cell-to-cell communication, synthetic D-isomers are frequently employed as negative controls or competitive probes in receptor-binding assays. Because these molecules are potent signaling compounds that can inadvertently trigger environmental biofilm formation or virulence gene expression in wild-type bacteria[1], improper disposal poses a significant ecological and operational risk.

This guide provides the definitive, self-validating operational plan for the complete chemical inactivation and disposal of 3-oxo-C12-HSL waste streams.

The Mechanistic Causality of AHL Inactivation

The core strategy for destroying acyl-homoserine lactones (AHLs) relies on alkaline hydrolysis (lactonolysis).

At a highly alkaline pH, the hydroxide ion (OH⁻) acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the homoserine lactone ring. This reaction cleaves the ester linkage, irreversibly converting the cyclic lactone into an open-chain form (N-(3-oxododecanoyl)homoserine)[2]. Once the ring is opened, the molecule is biologically inert and cannot bind to LuxR-type QS receptors.

Enantiomeric Equivalence: Because lactonolysis is a purely chemical nucleophilic acyl substitution, the stereochemistry at the α-carbon of the lactone ring does not alter the thermodynamic susceptibility to hydrolysis. Therefore, this inactivation mechanism is equally effective for both the synthetic D-enantiomer and the natural L-isomer.

Quantitative Dynamics of Lactonolysis

To design a fail-safe disposal protocol, we must understand the chemical kinetics governing the degradation of 3-oxo-C12-HSL.

ParameterConditionHydrolysis Half-Life / Rate ImpactMechanistic Causality
pH Level Physiological (pH 7.4)~3.8 hours[3]Slow ambient hydrolysis; reversible if the environment acidifies.
pH Level Alkaline (pH ≥ 12.0)Complete within 1 hour[4]High OH⁻ concentration drives rapid, irreversible nucleophilic attack on the lactone carbonyl.
Temperature 37°C vs. 22°CRate increases at 37°C[2]Higher kinetic energy overcomes the activation energy barrier for ring opening.
Acyl Chain Length C12 vs. C4C12 is significantly slower[2]The bulky 12-carbon aliphatic chain increases steric hindrance and hydrophobicity, shielding the lactone ring from nucleophilic attack.
C3 Substitution 3-Oxo vs. Unsubstituted3-Oxo increases rate[2]The electron-withdrawing 3-oxo group increases the electrophilicity of the lactone carbonyl, facilitating OH⁻ attack.

Standard Operating Procedure: Self-Validating Disposal Protocol

To ensure absolute safety and compliance, do not simply pour reagents together and assume inactivation. The following methodology is designed as a self-validating system , ensuring the chemical conditions required for destruction are actively verified during the workflow.

Phase 1: Baseline Assessment & Segregation
  • Segregate Waste Streams: Separate pure chemical stocks (e.g., 3-oxo-C12-HSL dissolved in DMSO or ethyl acetate) from biological culture media containing the AHL.

  • Causality: Biological media contains buffers (like PBS or HEPES) that resist pH changes, requiring a higher concentration of base to achieve the necessary alkalinity for destruction.

Phase 2: Alkaline Hydrolysis (The Core Inactivation)
  • For Chemical Stocks: Add an equal volume of 1.0 M Sodium Hydroxide (NaOH) to the waste container.

  • For Buffered Biological Media: Add 10% Sodium Hypochlorite (Bleach) at a 1:9 ratio, or titrate with 10 M NaOH.

  • Self-Validation Checkpoint 1: Dip a broad-range pH indicator strip into the mixture. The pH must read ≥ 12.0 . If it reads below 12.0, add additional NaOH. This guarantees the thermodynamic conditions required for irreversible lactonolysis are met.

Phase 3: Kinetic Incubation
  • Incubate the solution at room temperature (20–25°C) for a minimum of 2 hours .

  • Causality: While short-chain AHLs degrade rapidly, the 12-carbon acyl chain of 3-oxo-C12-HSL creates steric hindrance that slows the nucleophilic attack[2]. A 2-hour window provides a massive safety margin ensuring 100% ring-opening.

Phase 4: Thermal Acceleration (For Biological Mixtures Only)
  • Autoclave the biological mixture at 121°C for 30 minutes.

  • Causality: Heat exponentially accelerates the lactonolysis rate while simultaneously sterilizing any live opportunistic pathogens (e.g., P. aeruginosa) that may have been used in the assay[1].

Phase 5: Neutralization & Final Validation
  • Neutralize: Carefully titrate the solution with 1.0 M HCl while stirring.

  • Self-Validation Checkpoint 2: Use a pH strip to confirm the final pH is between 6.0 and 8.0 . At this stage, the lactone ring is permanently destroyed, and the neutralized solution prevents hazardous exothermic reactions in downstream chemical waste carboys.

  • Disposal: Transfer to a properly labeled aqueous hazardous chemical waste container for Environmental Health and Safety (EHS) pickup.

Operational Workflow Visualization

G Start 3-oxo-C12-HSL Waste (Stock or Culture Media) BioCheck Contains Live Biologicals (e.g., P. aeruginosa)? Start->BioCheck PathBio Add 10% Sodium Hypochlorite (Bleach, pH > 11) BioCheck->PathBio Yes PathChem Add 1.0 M NaOH (Alkaline Hydrolysis, pH > 12) BioCheck->PathChem No IncubateBio Incubate ≥ 2 Hours at Room Temp PathBio->IncubateBio IncubateChem Incubate ≥ 1 Hour at Room Temp PathChem->IncubateChem Autoclave Autoclave (121°C, 30 min) Heat accelerates lactonolysis IncubateBio->Autoclave Neutralize Neutralize to pH 6-8 (If required by local EHS) IncubateChem->Neutralize Waste Collect as Hazardous Chemical Waste Autoclave->Waste Neutralize->Waste

Operational workflow for the chemical inactivation and disposal of 3-oxo-C12-HSL waste streams.

References

  • [2] N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity.[Link]

  • [4] Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein. Journal of Bacteriology (ASM Journals).[Link]

  • [3] Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. Pharmaceutics (MDPI).[Link]

  • [1] Pseudomonas aeruginosa biofilm infections: From molecular biofilm biology to new treatment possibilities. European Journal of Clinical Microbiology & Infectious Diseases.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-oxododecanoyl)-D-homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-(3-oxododecanoyl)-D-homoserine lactone
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